(S)-1-Prolylpiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
piperazin-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H17N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h8,10-11H,1-7H2/t8-/m0/s1 |
InChI Key |
JYUNMEBZNGEJBM-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCNCC2 |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Prolylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Prolylpiperazine, a chiral molecule incorporating the foundational structures of both L-proline and piperazine, represents a significant scaffold in medicinal chemistry. Its unique combination of a rigid pyrrolidine ring and a versatile piperazine moiety offers a framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential synthesis, based on available data for the compound and its close structural analogs.
Chemical Identity and Properties
While specific experimental data for this compound is limited in publicly accessible databases, its chemical properties can be inferred from its constituent parts and data from closely related compounds. The systematic IUPAC name for this compound is (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone .
For the purpose of providing quantitative data, information for the closely related N-methylated analog, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone , and the racemic N-methylated analog, (4-Methyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone , is presented below. It is important to note that the addition of the methyl group will slightly alter the physicochemical properties.
Table 1: Chemical Identifiers and Properties of this compound Analogs
| Property | (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone | (4-Methyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone (Racemic) |
| CAS Number | 100158-68-7 | 116818-82-7[1][2][3] |
| Molecular Formula | C₁₀H₁₉N₃O | C₁₀H₁₉N₃O[1][2] |
| Molecular Weight | 197.28 g/mol | 197.28 g/mol [1] |
| IUPAC Name | (4-methylpiperazin-1-yl)-((2S)-pyrrolidin-2-yl)methanone | (4-methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone |
| SMILES | CN1CCN(C(=O)[C@H]2CCCN2)CC1 | CN1CCN(C(=O)C2CCCN2)CC1[2] |
| InChI | InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1 | InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3[2] |
| InChI Key | Not Available | FXYNRDLXGBFSTB-UHFFFAOYSA-N[2] |
Chemical Structure
This compound consists of an L-proline residue where the carboxyl group forms an amide linkage with one of the nitrogen atoms of a piperazine ring. The stereochemistry of the proline is retained, conferring chirality to the entire molecule.
Experimental Protocols: A Representative Synthesis
Objective: To synthesize (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone.
Materials:
-
N-Boc-L-proline
-
Piperazine (excess)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (for chromatography)
Workflow Diagram:
Procedure:
-
Amide Coupling:
-
To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of piperazine (3-5 equivalents, excess to minimize di-acylation) in DCM to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification of Protected Intermediate:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-1-Prolylpiperazine.
-
-
Deprotection:
-
Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
-
Final Workup and Purification:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
If necessary, purify the final product, this compound, by silica gel column chromatography using a mixture of ethyl acetate and methanol as the eluent.
-
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is not extensively documented in the available literature. However, the constituent moieties, proline and piperazine, are prevalent in a vast number of biologically active compounds.
-
Piperazine Derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antihistaminic, antianginal, antidepressant, and anticancer effects. The two nitrogen atoms in the piperazine ring can interact with various biological targets.
-
Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures. Proline-rich motifs are known to be involved in protein-protein interactions.
Given these general activities, this compound could potentially interact with a variety of biological targets. A hypothetical signaling pathway involvement could be as an antagonist or agonist at a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.
Hypothetical Signaling Pathway Diagram:
References
(S)-1-Prolylpiperazine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-1-Prolylpiperazine, a chiral molecule incorporating both a proline and a piperazine moiety. Due to the limited availability of data for this specific compound in public scientific databases, this guide focuses on its deduced chemical properties, a representative synthetic protocol, and the potential research applications based on the functionalities of its constituent parts.
Chemical Identity and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Systematic Name | (S)-1-(pyrrolidine-2-carbonyl)piperazine | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₇N₃O | - |
| Molecular Weight | 183.26 g/mol | Calculated from the molecular formula |
| Appearance | Expected to be a solid or oil | By analogy to similar small molecules |
| Solubility | Expected to be soluble in water and polar organic solvents | Due to the presence of polar functional groups |
| Chirality | Chiral, (S)-enantiomer | Inherited from the L-proline precursor |
Synthesis Methodology
The synthesis of this compound can be achieved through standard peptide coupling procedures. A common and effective method involves the coupling of N-protected (S)-proline with piperazine, followed by deprotection.
Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling
Materials:
-
N-Boc-(S)-proline
-
Piperazine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve N-Boc-(S)-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents to prevent di-acylation) in DCM.
-
Slowly add the piperazine solution to the activated N-Boc-(S)-proline mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Intermediate:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (N-Boc-(S)-1-Prolylpiperazine) by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to obtain the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to yield this compound.
-
Potential Applications and Research Context
Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, known for their wide range of biological activities. The incorporation of a proline moiety introduces rigidity and a specific stereochemical conformation, which can be crucial for molecular recognition by biological targets.
-
Drug Discovery: Proline-piperazine hybrids can be explored as scaffolds for the development of novel therapeutic agents, particularly targeting proteases or peptidomimetic interactions. Many piperazine derivatives exhibit central nervous system activity.
-
Catalysis: Chiral amines derived from proline are used as organocatalysts in various asymmetric syntheses. This compound could be investigated for its catalytic activity.
-
Material Science: The rigid and functionalized nature of this molecule could lend itself to applications in the development of novel polymers or supramolecular assemblies.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A logical workflow for the two-step synthesis of this compound.
An In-depth Technical Guide on the Synthesis and Discovery of (S)-1-Prolylpiperazine Derivatives as VLA-4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of (S)-1-Prolylpiperazine derivatives, a class of potent Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is a key integrin involved in cell adhesion and migration, playing a crucial role in inflammatory processes. The development of small molecule antagonists for VLA-4 represents a significant therapeutic strategy for various inflammatory diseases.
Discovery and Therapeutic Rationale
A series of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives were synthesized and evaluated for their potential as VLA-4 antagonists. The research aimed to identify potent and orally bioavailable small molecules that could inhibit the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), thereby preventing the recruitment of leukocytes to sites of inflammation. Out of 22 compounds synthesized in a key study, 19 demonstrated potent activity with low nanomolar IC50 values, highlighting the promise of this chemical scaffold.[1]
Synthesis of this compound Derivatives
The synthesis of the target compounds involves a multi-step process, which is adaptable for generating a library of derivatives with diverse substitutions. A representative synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound derivatives.
Step 1: Coupling of N-Boc-(S)-proline with a Piperazine Derivative
To a solution of N-Boc-(S)-proline (1.0 eq) in dichloromethane (DCM) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture was stirred at room temperature for 30 minutes. A solution of the desired piperazine derivative (1.0 eq) in DCM was then added, and the reaction mixture was stirred at room temperature overnight. The reaction was quenched with water, and the organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the coupled intermediate.
Step 2: N-Alkylation with a Bromoacetic Acid Derivative
The intermediate from Step 1 (1.0 eq) and a bromoacetic acid derivative (1.1 eq) were dissolved in N,N-dimethylformamide (DMF). Potassium carbonate (2.0 eq) was added, and the mixture was stirred at 60°C for 4 hours. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography to yield the N-alkylated product.
Step 3: Boc Deprotection
The Boc-protected intermediate from Step 2 was dissolved in a solution of 4M HCl in 1,4-dioxane. The solution was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the resulting residue was triturated with diethyl ether to give the final this compound derivative as a hydrochloride salt.
Quantitative Data Summary
The biological activity of the synthesized compounds was evaluated through their ability to inhibit the VLA-4-mediated cell adhesion. The following table summarizes the inhibitory concentrations (IC50) for a selection of representative compounds from the study by Chiba et al.
| Compound ID | R Group | IC50 (nM) |
| 11a | H | 5.4 |
| 11b | 2-Methylphenyl | 2.1 |
| 11c | 3-Methylphenyl | 2.3 |
| 11d | 4-Methylphenyl | 1.8 |
| 11o | 4-Hydroxyphenyl | 1.1 |
| 11p | 3-Hydroxyphenyl | 1.5 |
VLA-4 Signaling Pathway and Mechanism of Action
VLA-4, an integrin receptor expressed on the surface of leukocytes, mediates their adhesion to the vascular endothelium by binding to VCAM-1. This interaction is a critical step in the migration of inflammatory cells from the bloodstream into tissues. This compound derivatives act as antagonists by binding to VLA-4 and blocking its interaction with VCAM-1, thereby inhibiting leukocyte adhesion and extravasation.
Caption: VLA-4 signaling and the antagonistic action of this compound derivatives.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective VLA-4 antagonists. The synthetic routes are well-established and allow for the generation of diverse libraries for structure-activity relationship studies. The promising in vitro activity of these compounds warrants further investigation into their in vivo efficacy and potential as therapeutic agents for inflammatory diseases. The detailed methodologies and data presented in this guide are intended to support researchers in the continued exploration and optimization of this important class of molecules.
References
(S)-1-Prolylpiperazine: A Chiral Scaffold for Asymmetric Synthesis in Drug Discovery
(S)-1-Prolylpiperazine is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, conformationally constrained structure, derived from the natural amino acid L-proline, makes it an invaluable tool in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₇N₃O |
| Molecular Weight | 183.25 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Chirality | Contains one stereocenter with (S)-configuration |
| pKa | Expected to have multiple pKa values corresponding to the different nitrogen atoms, likely in the basic range. |
Synthesis of this compound
The synthesis of this compound typically involves the coupling of a protected L-proline derivative with piperazine. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Boc-L-proline
-
Piperazine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HOBt)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent for deprotection
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: To a solution of N-Boc-L-proline (1 equivalent) in DCM, add piperazine (1.1 equivalents) and a coupling agent such as DCC (1.1 equivalents) at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The resulting suspension is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc-(S)-1-prolylpiperazine.
-
Purification: The crude product is purified by silica gel column chromatography.
-
Deprotection: The purified N-Boc-(S)-1-prolylpiperazine is dissolved in a solution of TFA in DCM (e.g., 20% v/v) or HCl in an organic solvent.
-
The reaction is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure. The residue is then basified with a saturated aqueous NaHCO₃ solution and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to afford this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications in Asymmetric Synthesis
This compound serves as a valuable chiral auxiliary and organocatalyst in a variety of asymmetric transformations, including aldol reactions, Michael additions, and the synthesis of other chiral building blocks. The proline moiety provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.
Asymmetric Aldol Reaction
Proline and its derivatives are well-known catalysts for asymmetric aldol reactions. This compound can be utilized in a similar fashion, where the secondary amine of the piperazine ring can form an enamine intermediate with a ketone, which then reacts with an aldehyde.
Illustrative Signaling Pathway of a Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of an aldol reaction.
While specific yield and enantiomeric excess (ee) data for reactions using this compound are not extensively reported, analogous reactions with other proline derivatives consistently demonstrate high yields and excellent enantioselectivities, often exceeding 90% ee.
Application in Drug Development: A Case Study in Antiviral Synthesis
The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The incorporation of a chiral center, as in this compound, allows for the development of stereospecific drugs with improved efficacy and reduced side effects.
While a direct synthesis of a marketed antiviral drug using this compound is not prominently documented, its structural motifs are present in various antiviral agents. For instance, the synthesis of piperazine-containing antiviral drugs often involves the introduction of a chiral amine, a role that this compound is well-suited to fulfill.
Experimental Workflow for Incorporating a Chiral Piperazine Moiety into a Drug Candidate
Caption: Integration into a drug scaffold.
Conclusion
This compound stands as a potent and valuable chiral building block for the synthesis of enantiomerically pure compounds. Its straightforward synthesis from readily available starting materials and its ability to induce high stereoselectivity make it an attractive tool for medicinal chemists and researchers in drug discovery. Further exploration of its catalytic potential and application in the synthesis of novel therapeutic agents is a promising area for future research.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of (S)-1-Prolylpiperazine in Asymmetric Synthesis
This guide provides a detailed examination of this compound and its derivatives as powerful organocatalysts in the field of asymmetric synthesis. Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a cornerstone of modern synthetic chemistry, offering a more sustainable and often complementary approach to traditional metal-based catalysis. Among the diverse array of organocatalysts, those derived from the natural amino acid L-proline are particularly prominent due to their low cost, stability, and remarkable ability to induce high levels of stereoselectivity.[1][2][3]
This compound is a structurally modified proline catalyst. By replacing the carboxylic acid group with a piperazine moiety, its chemical properties—such as solubility, basicity, and steric profile—are altered, leading to enhanced reactivity and selectivity in various asymmetric transformations. This guide will delve into the mechanistic underpinnings of its catalytic activity, showcase its application in key carbon-carbon bond-forming reactions, provide detailed experimental protocols, and present quantitative data to illustrate its efficacy.
Core Mechanism: Enamine Catalysis
This compound, like its parent L-proline, operates primarily through an enamine-based catalytic cycle. This mechanism mimics the strategy employed by Class I aldolase enzymes.[4][5] The catalyst's secondary amine is the key functional group that initiates the cycle by reacting with a carbonyl donor (typically a ketone or aldehyde) to reversibly form an iminium ion. Subsequent deprotonation generates a highly nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor, forming a new carbon-carbon bond with controlled stereochemistry. Finally, hydrolysis of the resulting iminium intermediate releases the chiral product and regenerates the catalyst, allowing it to re-enter the cycle.[6][7]
The stereochemical outcome of the reaction is dictated by the catalyst's chiral scaffold, which directs the electrophile to attack one specific face of the enamine. The piperazine group can influence this process through steric hindrance and by modifying the electronic environment of the catalytic center.
Figure 1: Generalized enamine catalytic cycle for this compound.
Applications in Key Asymmetric Reactions
Proline-derived catalysts are versatile and have been successfully applied to a wide range of asymmetric transformations. The following sections highlight their use in aldol, Mannich, and Michael reactions, which are fundamental for constructing complex molecular architectures.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are valuable chiral building blocks. Proline-type catalysts enable the direct asymmetric aldol reaction between an unmodified ketone and an aldehyde.[8][9] The catalyst activates the ketone via enamine formation, which then attacks the aldehyde with high stereocontrol.[5][10]
| Entry | Ketone Donor | Aldehyde Acceptor | Cat. (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | 76 (R) | [9] |
| 2 | Acetone | Isobutyraldehyde | 30 | DMSO | 48 | 97 | 96 (R) | [9] |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O | 24 | 95 | 98 | [2] |
| 4 | Cyclohexanone | Propanal | 10 | MeOH/H₂O | 24 | 85 | 96 | [2] |
| 5 | Acetone | Pentanal | 30 | DMSO | - | Low | - | [9] |
Table 1: Performance of (S)-Proline Catalysts in Asymmetric Aldol Reactions. (Note: Data is for the parent catalyst L-proline, which establishes the baseline performance for its derivatives).
Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are precursors to essential molecules like amino acids and amino alcohols. In the organocatalytic version, the enamine generated from a ketone or aldehyde attacks an imine electrophile.[11] Proline derivatives have been shown to catalyze this reaction with high diastereo- and enantioselectivity, providing access to chiral amines.[12]
| Entry | Aldehyde Donor | Imine Acceptor | Catalyst | Cat. (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Propanal | N-PMP-protected ethyl glyoxylate imine | (S)-Proline | 20 | DMSO | 94 | 95:5 | 99 |
| 2 | Isovaleraldehyde | N-PMP-protected ethyl glyoxylate imine | (S)-Proline | 20 | DMSO | 95 | 93:7 | 99 |
| 3 | Cyclohexanecarboxaldehyde | N-PMP-protected ethyl glyoxylate imine | (S)-Proline | 35 | NMP | 84 | 97:3 | >99 |
Table 2: Performance of (S)-Proline in Asymmetric Mannich Reactions. (Data adapted from representative proline-catalyzed Mannich reactions to illustrate typical outcomes).
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. It is a widely used method for C-C bond formation. Organocatalysts like this compound can activate ketones or aldehydes to form enamines, which then act as soft nucleophiles for the 1,4-addition to Michael acceptors like nitroolefins or enones.[13][14] This reaction is highly valuable for the synthesis of functionalized chiral molecules.[15][16]
| Entry | Donor | Acceptor | Catalyst System | Solvent | Yield (%) | dr | ee (%) |
| 1 | Propanal | Nitrostyrene | Diphenylprolinol silyl ether | Toluene | 97 | 93:7 | 99 |
| 2 | Cyclohexanone | β-Nitrostyrene | (S)-Proline | CHCl₃ | 82 | 6:1 | 20 |
| 3 | Diethyl malonate | Chalcone | Chiral Thiourea | Toluene | 96 | - | 93 |
Table 3: Performance in Asymmetric Michael Addition Reactions. (Data shown for various proline-type and other organocatalytic systems to demonstrate the scope of the reaction).
Detailed Experimental Protocols
Adherence to a precise experimental methodology is critical for achieving high yield and stereoselectivity in organocatalyzed reactions. Below is a representative protocol for a proline-catalyzed asymmetric aldol reaction.
General Procedure for a Small-Scale Asymmetric Aldol Reaction
-
Vessel Preparation: A 2 mL glass vial equipped with a magnetic stir bar is used as the reaction vessel.
-
Catalyst and Solvent Addition: The vial is charged with this compound (or a related proline catalyst, e.g., 0.03 mmol, 10 mol%). The chosen solvent (e.g., 50 µL of a 4:1 MeOH/H₂O mixture) is then added.[2]
-
Reagent Addition: The ketone donor (e.g., 1.5 mmol) is added, followed by the limiting aldehyde acceptor (e.g., 0.3 mmol). The order of addition can be crucial and should be consistent.
-
Reaction Execution: The vial is sealed and the heterogeneous mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting aldehyde is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl solution and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The structure of the product is confirmed by ¹H and ¹³C NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Figure 2: Standard experimental workflow for an organocatalyzed reaction.
Conclusion
This compound and its related derivatives represent a highly valuable class of organocatalysts for asymmetric synthesis. Their ability to operate through a well-defined enamine catalysis mechanism provides reliable and highly stereoselective access to a wide range of chiral building blocks. Key advantages include operational simplicity, stability to air and moisture, low toxicity, and the avoidance of heavy metal contaminants, making them particularly attractive for applications in pharmaceutical and drug development.[17][18] As the field of organocatalysis continues to expand, the rational design of new proline-based catalysts like this compound will undoubtedly unlock even more powerful and efficient synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pnas.org [pnas.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. studylib.net [studylib.net]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent progress in catalytic asymmetric Michael additions - Beijing Institute of Technology [pure.bit.edu.cn]
- 15. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Spectroscopic Analysis of (S)-1-Prolylpiperazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the expected spectroscopic data for (S)-1-Prolylpiperazine, a chiral organic compound of interest in medicinal chemistry and drug development. Due to the limited public availability of specific experimental spectra for this exact molecule, this document provides a template for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. The presented data tables are populated with hypothetical values based on the known structure of this compound and typical ranges for similar functional groups, serving as a reference for researchers acquiring and analyzing this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR Data
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.50 | t | 1H | ~7.0 | Proline α-CH |
| ~3.00 - 3.20 | m | 2H | - | Piperazine N-CH₂ (axial) |
| ~2.70 - 2.90 | m | 2H | - | Piperazine N-CH₂ (equatorial) |
| ~2.40 - 2.60 | m | 4H | - | Piperazine C-CH₂ |
| ~1.80 - 2.20 | m | 4H | - | Proline β, δ-CH₂ |
| ~1.50 - 1.70 | m | 1H | - | Piperazine NH |
¹³C NMR Data
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Proline C=O |
| ~60.0 | Proline α-CH |
| ~50.0 | Piperazine N-CH₂ |
| ~45.0 | Piperazine C-CH₂ |
| ~30.0 | Proline β-CH₂ |
| ~25.0 | Proline γ-CH₂ |
| ~24.0 | Proline δ-CH₂ |
Experimental Protocol: NMR Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, the spectral width would typically be 0-12 ppm. For ¹³C NMR, the spectral width would be approximately 0-200 ppm. Standard pulse sequences would be used for data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (piperazine) |
| ~2950, 2850 | Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1100 | Medium | C-N stretch |
Experimental Protocol: IR Spectroscopy
The IR spectrum of this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
MS Data
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 183.14 | 100 | [M+H]⁺ (Protonated Molecular Ion) |
| 114.09 | ~70 | Fragment corresponding to prolyl group |
| 70.07 | ~50 | Fragment corresponding to piperazine ring |
Experimental Protocol: Mass Spectrometry
The mass spectrum of this compound would be acquired using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile with a small amount of formic acid, would be infused into the ESI source. The analysis would be performed in positive ion mode to observe the protonated molecular ion [M+H]⁺. The mass spectrum would be recorded over a mass range of m/z 50-500.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.
(S)-1-Prolylpiperazine: A Technical Guide for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals
Abstract
(S)-1-Prolylpiperazine is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid proline scaffold combined with the versatile piperazine moiety makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, potential therapeutic applications, and relevant biological pathways associated with the this compound core structure. Due to its limited commercial availability, this guide also details pathways for its procurement via custom synthesis and provides illustrative experimental protocols.
Commercial Availability and Procurement
Our comprehensive search of major chemical supplier catalogs, including Sigma-Aldrich, Chem-Impex, and ChemicalBook, reveals that This compound is not a readily available, off-the-shelf chemical . Researchers seeking to acquire this compound will likely need to engage a custom synthesis service.
Several companies specialize in the custom synthesis of organic molecules for research and development purposes. These services can provide this compound on a milligram to kilogram scale, with price and lead time dependent on the required quantity and purity.
Table 1: Custom Chemical Synthesis Service Providers
| Service Provider | Key Capabilities | Website |
| Enamine | Multistep organic synthesis, asymmetric synthesis, focused library synthesis.[1] | --INVALID-LINK-- |
| Tocris Bioscience | High-purity complex organic molecules, chiral resolution, stable isotope labeling.[2] | --INVALID-LINK-- |
| BOC Sciences | Custom synthesis from milligram to kilogram scale, building block synthesis, radiolabeled synthesis.[3] | --INVALID-LINK-- |
| Aurora Fine Chemicals | Complex, multi-step syntheses for drug discovery and research institutions.[4] | --INVALID-LINK-- |
| Taros Chemicals | Organic & organometallic synthesis, from lab to pilot scale, handling of hazardous substances.[5] | --INVALID-LINK-- |
When requesting a quote for custom synthesis, researchers should be prepared to provide the desired quantity, purity specifications, and any required analytical data (e.g., NMR, HPLC, Mass Spectrometry).
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives typically involves the coupling of a protected proline derivative with piperazine. A general synthetic approach is outlined below.
General Synthetic Scheme
A common method for the synthesis of N-alkylated piperazines is through nucleophilic substitution or reductive amination. In the case of this compound, the amide bond formation between the proline carboxylic acid and one of the piperazine nitrogens is the key step.
Caption: General workflow for the synthesis of this compound.
Illustrative Experimental Protocol: Synthesis of a Prolyl-Piperazine Derivative
Materials:
-
N-Boc-(S)-proline
-
Piperazine (in excess)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: To a solution of N-Boc-(S)-proline (1 equivalent) in DCM, add piperazine (3 equivalents) and DIPEA (3 equivalents). Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.1 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-1-Prolylpiperazine.
-
Deprotection: Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Final Work-up: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and wash with diethyl ether to yield this compound as a TFA salt.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Potential Therapeutic Applications and Biological Activity
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities.[6][7][8] The incorporation of the rigid (S)-proline moiety can impart specific conformational constraints, potentially leading to enhanced selectivity and potency for various biological targets.
Table 2: Potential Therapeutic Areas for Prolyl-Piperazine Derivatives
| Therapeutic Area | Rationale and Examples |
| Central Nervous System (CNS) Disorders | Piperazine derivatives are well-known for their activity on CNS targets, including dopamine and serotonin receptors.[9][10] The prolyl-piperazine core could be explored for developing novel antipsychotics, antidepressants, and anxiolytics. |
| Oncology | Many piperazine-containing compounds exhibit anticancer properties.[6] The prolyl-piperazine scaffold could be functionalized to target kinases or other proteins involved in cancer cell signaling pathways. |
| Infectious Diseases | Piperazine itself has anthelmintic properties, and various derivatives have shown antibacterial and antifungal activity.[11] |
| Metabolic Diseases | Some piperazine derivatives have been investigated as DPP-IV inhibitors for the treatment of diabetes.[12] |
Signaling Pathway Involvement
The biological effects of prolyl-piperazine derivatives are expected to be mediated through their interaction with various signaling pathways, largely dependent on the specific substitutions on the piperazine ring.
Pro-Apoptotic Signaling in Cancer Cells
Based on studies of other novel piperazine-containing compounds, a potential mechanism of action in cancer cells could involve the induction of apoptosis through both intrinsic and extrinsic pathways.[13]
Caption: Potential pro-apoptotic signaling pathways for a prolyl-piperazine derivative.
This hypothetical pathway suggests that a prolyl-piperazine compound could induce the production of reactive oxygen species (ROS), leading to mitochondrial stress and the release of cytochrome c, which in turn activates the intrinsic apoptosis pathway via caspase-9. Simultaneously, it might activate the extrinsic pathway through caspase-8 and inhibit the pro-survival NF-κB signaling pathway.[13]
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. While not commercially available as a stock item, it can be procured through custom synthesis. The versatile nature of the piperazine ring, combined with the stereochemical definition of the proline moiety, offers a rich design space for medicinal chemists targeting a wide array of diseases. Further research into the synthesis and biological evaluation of derivatives based on this core structure is warranted to fully elucidate their therapeutic potential.
References
- 1. Custom Synthesis - Enamine [enamine.net]
- 2. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]
- 3. biocompare.com [biocompare.com]
- 4. aurorafinechemicals.com [aurorafinechemicals.com]
- 5. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 12. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of (S)-1-Prolylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Hazard Identification and Classification
Based on the known hazards of piperazine and its derivatives, (S)-1-Prolylpiperazine is anticipated to be classified under several GHS hazard categories. The following table summarizes the potential hazards. It is crucial to handle this compound as if it possesses all these potential hazards until specific toxicological data becomes available.
Table 1: Anticipated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Solids | Category 1 | GHS02 | Danger | H228: Flammable solid[1] |
| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |
| Respiratory Sensitization | Category 1 | GHS08 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |
| Skin Sensitization | Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction[1] |
| Reproductive Toxicity | Category 2 | GHS08 | Warning | H361: Suspected of damaging fertility or the unborn child[1] |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
Section 2: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following experimental workflow outlines the recommended procedures for handling this compound in a laboratory setting.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Section 3: Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 2: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles and a face shield should be worn. |
| Skin | Chemical-resistant Gloves and Lab Coat | Nitrile or neoprene gloves and a flame-retardant lab coat are recommended. |
| Respiratory | Respirator | An air-purifying respirator with an appropriate cartridge should be used if working outside a fume hood or if dust is generated. |
Section 4: Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The following logical relationship diagram outlines the steps to be taken.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Section 5: Toxicological and Physicochemical Data (Inferred)
While specific quantitative data for this compound is unavailable, the following table provides a summary of data for piperazine, which can serve as a conservative reference.
Table 3: Toxicological and Physicochemical Data for Piperazine
| Property | Value | Reference |
| Toxicological Data | ||
| LD50 (Oral, Rat) | 1.9 g/kg | [2] |
| LD50 (Dermal, Rabbit) | 4 g/kg | |
| Physicochemical Data | ||
| Molecular Formula | C₈H₁₅N₃O | |
| Molecular Weight | 169.23 g/mol | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Solubility | Soluble in water |
Section 6: Experimental Protocols
Detailed experimental protocols should be developed on a case-by-case basis, taking into account the specific reaction conditions and quantities of this compound being used. A generic protocol for a small-scale reaction is provided below.
Protocol: Small-Scale Synthesis Using this compound
-
Preparation:
-
Ensure the fume hood is clean and operational.
-
Assemble all necessary glassware and ensure it is dry.
-
Don all required PPE as outlined in Table 2.
-
Have appropriate quenching and waste containers ready.
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully weigh the required amount of this compound in the fume hood.
-
Slowly add the compound to the reaction vessel containing the appropriate solvent.
-
Maintain the inert atmosphere and control the reaction temperature as required by the specific protocol.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using an appropriate reagent.
-
Perform the necessary extractions and washes in a separatory funnel within the fume hood.
-
Concentrate the product using a rotary evaporator with a cold trap.
-
Purify the crude product using the designated method (e.g., column chromatography, recrystallization).
-
-
Cleanup:
-
Decontaminate all glassware by rinsing with an appropriate solvent, followed by a thorough wash with soap and water.
-
Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled waste containers according to institutional guidelines.
-
Wipe down the fume hood and surrounding work area with an appropriate cleaning agent.
-
Remove and properly dispose of contaminated PPE.
-
Conclusion
While the precise safety profile of this compound remains to be fully elucidated, a cautious and informed approach based on the known hazards of piperazine derivatives is essential for its safe handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the potential risks associated with this compound and maintain a safe and productive laboratory environment. It is strongly recommended that institutional safety protocols are consulted and followed at all times.
References
An In-depth Technical Guide to the Solubility of (S)-1-Prolylpiperazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Prolylpiperazine is a chiral organic compound of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active molecules. Understanding its solubility in a range of common organic solvents is crucial for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a comparative analysis based on structurally similar compounds.
Factors Influencing Solubility
The solubility of a compound like this compound is governed by several factors, primarily the principle of "like dissolves like." The key molecular features influencing its solubility include:
-
Polarity: The presence of two nitrogen atoms in the piperazine ring and the carbonyl group in the prolyl moiety imparts a significant degree of polarity to the molecule.
-
Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore expected to be effective.
-
Molecular Size and Shape: The overall size and rigidity of the molecule will influence how well it can be solvated by solvent molecules.
Based on these characteristics, this compound is expected to exhibit higher solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for various applications. The following are detailed methodologies for commonly employed and reliable experimental techniques.
Isothermal Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[1][2]
Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a precise volume of the desired organic solvent. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][3] The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation at the same temperature can be employed to facilitate phase separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid contamination with undissolved solid, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) should be used.
-
Quantification: Analyze the concentration of this compound in the collected sample using a validated analytical method.
Gravimetric Method
The gravimetric method is a straightforward and absolute method for determining solubility that relies on the mass of the dissolved solute.[4][5]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1-3).
-
Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish. Record the combined mass of the dish and the solution.
-
Evaporation: Carefully evaporate the solvent in a fume hood, optionally using a gentle heat source like a water bath or a vacuum oven to expedite the process without decomposing the solute.
-
Drying and Final Weighing: Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant mass is achieved. Cool the dish in a desiccator before weighing.
-
Calculation: The solubility can be calculated from the mass of the residue and the volume or mass of the solvent evaporated.
Analytical Quantification Methods
The choice of analytical method for quantifying the concentration of this compound in the saturated solution is critical for accuracy.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and sensitive method for quantifying organic compounds.[6] Since piperazine itself lacks a strong chromophore, derivatization with a UV-active agent might be necessary to enhance detection at low concentrations.[6]
-
Gas Chromatography (GC): GC can also be used, particularly for volatile derivatives of the compound.
-
Acid-Base Titration: Given the basic nature of the piperazine moiety, non-aqueous acid-base titration can be a simple and cost-effective method for determining the concentration in certain organic solvents.[7]
Data Presentation: Solubility of Structurally Related Compounds
In the absence of specific experimental data for this compound, the following table summarizes the solubility of other piperazine derivatives in common organic solvents to provide a comparative reference. This data can help researchers estimate the potential solubility behavior of this compound.
| Compound Name | Solvent | Temperature (°C) | Solubility | Reference |
| Piperazine | Water | 25 | Freely Soluble | [8] |
| Piperazine | Ethylene Glycol | 25 | Freely Soluble | [8] |
| Piperazine | Diethyl Ether | 25 | Insoluble | [8] |
| 1-Methylpiperazine | Water | Not Specified | Soluble | [9] |
| 1-Methylpiperazine | Common Organic Solvents | Not Specified | Soluble | [9] |
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Logical Relationship of Solubility Factors
Caption: Factors Influencing the Solubility of this compound.
Conclusion
While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this technical guide provides researchers with the essential tools and knowledge to determine these values accurately. The detailed experimental protocols for the shake-flask and gravimetric methods, along with guidance on appropriate analytical quantification techniques, form a solid foundation for such investigations. The expected solubility trends, based on the molecular structure of this compound and comparative data from related compounds, suggest a preference for polar solvents. The provided workflows and diagrams serve as a clear visual aid for planning and executing solubility studies, ultimately facilitating the effective use of this compound in research and development.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. researchgate.net [researchgate.net]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Gravimetric Analysis [wiredchemist.com]
Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis Utilizing Proline-Based Catalysts
Topic: Enantioselective Synthesis Using Chiral Proline-Derived Organocatalysts with a Focus on Piperazine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific applications of (S)-1-Prolylpiperazine as a direct catalyst in enantioselective synthesis are not extensively documented in readily available literature, the broader class of proline-derived organocatalysts is of paramount importance in modern asymmetric synthesis. This document provides an overview of the application of these catalysts in the synthesis of chiral molecules, with a particular focus on the construction of piperazine and morpholine cores, which are privileged structures in medicinal chemistry. Piperazine and its derivatives are integral components of numerous pharmaceuticals. The ability to synthesize these heterocycles in an enantiomerically pure form is crucial for developing drugs with improved efficacy and reduced side effects.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysts. Proline and its derivatives have emerged as highly effective catalysts for a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. These reactions are fundamental for the construction of complex chiral molecules from simple achiral precursors.
This application note will detail synthetic strategies for accessing enantiomerically enriched piperazines and related aza-heterocycles and provide protocols for key organocatalytic reactions that enable their synthesis.
Key Synthetic Strategies for Enantioselective Synthesis of Piperazines
The enantioselective synthesis of piperazines can be approached through various catalytic methods. One notable strategy involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of a range of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines[1][2].
Another powerful approach is the one-pot, three-step procedure for the enantioselective synthesis of N-protected morpholines and piperazines functionalized at the C2 position. This methodology utilizes an organocatalytic, enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization. This process provides access to functionalized morpholines and piperazines with good to excellent enantiomeric excess (ee)[3].
The following diagram illustrates a generalized workflow for the synthesis of chiral piperazines, highlighting key catalytic steps.
Caption: Generalized workflows for the enantioselective synthesis of chiral piperazines.
Quantitative Data Summary
The following table summarizes representative quantitative data for the enantioselective synthesis of chiral piperazine precursors and related structures using different catalytic systems.
| Entry | Reactants | Catalyst | Product | Yield (%) | ee (%) | Reference |
| 1 | Various Aldehydes | (2R,5R)-Diphenylpyrrolidine | C2-Functionalized N-Benzyl Morpholines | 13–50 overall | 76–98 | [3] |
| 2 | N-Boc-3-allyl-piperazin-2-one | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | α-Allyl-N-Boc-piperazin-2-one | 95 | 94 | [1] |
| 3 | N-Cbz-3-allyl-piperazin-2-one | [Pd₂(pmdba)₃] / (R)-CF₃-PHOX | α-Allyl-N-Cbz-piperazin-2-one | 85 | 92 | [1] |
| 4 | N-PMB-3-(3,3-dimethylallyl)-piperazin-2-one | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | α-(3,3-Dimethylallyl)-N-PMB-piperazin-2-one | 91 | 96 | [1] |
Experimental Protocols
General Protocol for Organocatalytic α-Chlorination of Aldehydes
This protocol is a representative example for the synthesis of chiral α-chloroaldehydes, which are key intermediates in the synthesis of C2-functionalized piperazines[3].
Materials:
-
Aldehyde (1.0 equiv)
-
(2R,5R)-Diphenylpyrrolidine (0.1 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a stirred solution of the aldehyde in dichloromethane at room temperature is added (2R,5R)-diphenylpyrrolidine.
-
The reaction mixture is stirred for 10 minutes.
-
N-Chlorosuccinimide is added in one portion.
-
The reaction is stirred at room temperature and monitored by TLC until completion (typically 1-4 hours).
-
Upon completion, the reaction mixture is directly used in the subsequent reductive amination step or quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with DCM.
-
The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude α-chloroaldehyde is purified by flash column chromatography.
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
The following is a general procedure for the enantioselective synthesis of α-substituted piperazin-2-ones[1][2].
Materials:
-
N-Protected piperazin-2-one substrate (1.0 equiv)
-
[Pd₂(pmdba)₃] (0.025 equiv)
-
Chiral PHOX ligand (e.g., (S)-t-Bu-PHOX) (0.05 equiv)
-
Allylic carbonate or carboxylate (1.2 equiv)
-
Base (e.g., Cs₂CO₃) (1.5 equiv)
-
Toluene as solvent
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen) is added the N-protected piperazin-2-one substrate, the palladium precursor [Pd₂(pmdba)₃], and the chiral PHOX ligand.
-
Toluene is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
The allylic partner and the base are then added.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by TLC or HPLC.
-
Once the reaction is complete, it is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to afford the enantioenriched α-substituted piperazin-2-one.
Catalytic Cycle of Proline-Catalyzed Reactions
While this compound was the initial focus, the closely related (S)-proline is a well-understood organocatalyst. Its catalytic cycle typically proceeds through an enamine intermediate. This mechanism is fundamental to its ability to catalyze a wide range of asymmetric transformations.
Caption: Simplified catalytic cycle for a proline-catalyzed reaction via an enamine intermediate.
Conclusion
The field of enantioselective organocatalysis provides powerful tools for the synthesis of chiral molecules that are of significant interest to the pharmaceutical industry. While direct catalytic applications of this compound are not widely reported, the principles of proline-derived catalysis are well-established and can be applied to the synthesis of complex chiral structures, including the valuable piperazine core. The methodologies outlined in these notes, particularly those involving asymmetric functionalization and allylic alkylation, offer robust and reliable pathways to enantiomerically enriched piperazines and related heterocycles. Further research into novel proline-derived catalysts, potentially including this compound, may unlock new and even more efficient synthetic routes.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of (S)-1-Prolylpiperazine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Prolylpiperazine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, derived from the natural amino acid L-proline, provides a well-defined three-dimensional scaffold that can be strategically incorporated into molecules to enhance their biological activity, selectivity, and pharmacokinetic properties. The presence of a secondary amine on the piperazine ring allows for diverse functionalization, making it a valuable synthon for creating a wide array of bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable bioactive molecules.
Application Note 1: Synthesis of Taltobulin (HTI-286) Analogues - Potent Tubulin Polymerization Inhibitors
This compound can be utilized as a key component in the synthesis of analogues of Taltobulin (HTI-286), a potent synthetic analogue of the marine natural product hemiasterlin. Taltobulin and its analogues are powerful inhibitors of tubulin polymerization, a critical process in cell division, making them highly effective anticancer agents. The prolylpiperazine moiety in these structures plays a crucial role in establishing the correct conformation for binding to tubulin.
The general synthetic strategy involves the coupling of a protected this compound derivative with a custom-synthesized dipeptide fragment, followed by deprotection to yield the final bioactive compound. The chirality of the this compound is essential for the high antiproliferative activity of the final molecule.
Logical Relationship: Taltobulin Synthesis Strategy
Caption: Convergent synthesis of Taltobulin analogues.
Quantitative Data: In Vitro Cytotoxicity of Taltobulin Analogues
| Compound | Cell Line | IC50 (nM) |
| Taltobulin (HTI-286) | Various Cancer Cell Lines | Sub-nanomolar |
| Hemiasterlin | Various Cancer Cell Lines | Sub-nanomolar |
Note: Specific IC50 values for analogues synthesized with this compound would be dependent on the specific structural modifications.
Experimental Protocol: General Procedure for Coupling this compound with a Dipeptide Fragment
This protocol is a generalized procedure based on standard peptide coupling techniques often employed in the synthesis of complex molecules like Taltobulin analogues.
Materials:
-
N-Boc-(S)-1-Prolylpiperazine
-
Custom Dipeptide with a C-terminal carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Coupling Reaction:
-
To a solution of the custom dipeptide (1.0 eq) in anhydrous DMF, add N-Boc-(S)-1-Prolylpiperazine (1.1 eq) and DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected Taltobulin analogue.
-
-
Deprotection:
-
Dissolve the purified protected analogue in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the final Taltobulin analogue by reverse-phase HPLC to obtain the trifluoroacetate salt.
-
Application Note 2: Synthesis of Delafloxacin Analogues - Broad-Spectrum Fluoroquinolone Antibiotics
This compound can be explored as a chiral side chain in the synthesis of novel analogues of Delafloxacin, a broad-spectrum fluoroquinolone antibiotic. The piperazine substituent at the C-7 position of the quinolone core is crucial for the antibacterial activity and spectrum of fluoroquinolones. Introducing the chiral this compound moiety could lead to new derivatives with improved potency, altered bacterial spectrum, or enhanced safety profiles.
The synthesis typically involves a nucleophilic aromatic substitution reaction between the chiral piperazine and the fluoroquinolone core.
Experimental Workflow: Synthesis of Delafloxacin Analogues
Caption: Synthesis of Delafloxacin analogues via SNAr.
Quantitative Data: Antibacterial Activity of Fluoroquinolones
| Compound | Organism | MIC (µg/mL) |
| Delafloxacin | Staphylococcus aureus (MRSA) | 0.008 - 0.5 |
| Delafloxacin | Streptococcus pneumoniae | 0.004 - 0.06 |
| Delafloxacin | Pseudomonas aeruginosa | 0.06 - 4 |
Note: The Minimum Inhibitory Concentration (MIC) values for novel analogues would require experimental determination.
Experimental Protocol: General Procedure for the Synthesis of C-7 Prolylpiperazine Substituted Quinolones
This protocol is a general representation of the nucleophilic aromatic substitution reaction used to introduce piperazine moieties onto a fluoroquinolone core.
Materials:
-
7-Fluoro-quinolone carboxylic acid ethyl ester
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, suspend the 7-fluoro-quinolone carboxylic acid ethyl ester (1.0 eq) and this compound (1.2 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester of the Delafloxacin analogue.
-
-
Hydrolysis:
-
Suspend the crude ester in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then with ethanol.
-
Dry the product under vacuum to yield the final Delafloxacin analogue hydrochloride salt.
-
Signaling Pathway Visualization
Tubulin Polymerization and Cell Cycle Arrest by Taltobulin
Taltobulin and its analogues function by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with tubulin polymerization leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Mechanism of action of Taltobulin analogues.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Prolylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (S)-1-Prolylpiperazine, a chiral building block of significant interest in the pharmaceutical industry. The described methodology is designed for industrial applicability, focusing on process efficiency, scalability, and product purity. The synthesis is a two-step process commencing with the mono-N-Boc protection of piperazine, followed by the amide coupling with N-Boc-(S)-proline, and concluding with a final deprotection step. Detailed experimental protocols, quantitative data, and process flow diagrams are presented to facilitate seamless technology transfer and implementation in a manufacturing environment.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), leveraging the unique conformational constraints of the proline moiety and the versatile nature of the piperazine scaffold. The development of a robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply chain for drug development and commercial production. The protocol outlined herein is based on established industrial practices for peptide coupling and the synthesis of piperazine derivatives, ensuring high yield and purity of the final product.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-stage process designed for large-scale production, minimizing the need for chromatographic purification and employing cost-effective reagents.
Stage 1: Mono-N-Boc Protection of Piperazine. Piperazine is selectively protected at one nitrogen atom using di-tert-butyl dicarbonate (Boc₂O) to yield mono-tert-butoxycarbonyl piperazine. This protecting group strategy is essential for controlling the subsequent acylation step.
Stage 2: Amide Coupling. The protected piperazine is then coupled with N-Boc-(S)-proline using a suitable coupling agent to form the key intermediate, tert-butyl 4-((S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperazine-1-carboxylate.
Stage 3: Deprotection. The final step involves the acidic removal of both Boc protecting groups to yield the target molecule, this compound, which can be isolated as a stable salt.
Experimental Protocols
Stage 1: Synthesis of mono-tert-butoxycarbonyl piperazine
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Piperazine | 86.14 | 100.0 | 1.16 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 253.3 | 1.16 |
| Dichloromethane (DCM) | - | 1000 L | - |
| Sodium Hydroxide (1M aq.) | - | As required | - |
| Brine | - | As required | - |
Procedure:
-
Charge a suitable reactor with piperazine (100.0 kg, 1.16 kmol) and dichloromethane (1000 L).
-
Cool the stirred solution to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (253.3 kg, 1.16 kmol) in dichloromethane (200 L) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Upon completion, wash the reaction mixture with 1M sodium hydroxide solution (2 x 500 L) and then with brine (500 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-tert-butoxycarbonyl piperazine as a solid.
Expected Yield: 190-205 kg (88-95%) Purity (by GC): >98%
Stage 2: Synthesis of tert-butyl 4-((S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperazine-1-carboxylate
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| mono-tert-butoxycarbonyl piperazine | 186.25 | 190.0 | 1.02 |
| N-Boc-(S)-proline | 215.25 | 220.0 | 1.02 |
| HCTU | 413.67 | 443.0 | 1.07 |
| Diisopropylethylamine (DIPEA) | 129.24 | 264.0 | 2.04 |
| Dichloromethane (DCM) | - | 2000 L | - |
| Saturated Sodium Bicarbonate (aq.) | - | As required | - |
| Brine | - | As required | - |
Procedure:
-
Charge a reactor with N-Boc-(S)-proline (220.0 kg, 1.02 kmol), mono-tert-butoxycarbonyl piperazine (190.0 kg, 1.02 kmol), and dichloromethane (2000 L).
-
Cool the mixture to 0-5 °C.
-
Add diisopropylethylamine (264.0 kg, 2.04 kmol) to the stirred solution.
-
Slowly add HCTU (443.0 kg, 1.07 kmol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 1000 L) and then with brine (1000 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product as a viscous oil or solid.
Expected Yield: 350-370 kg (89-94%) Purity (by HPLC): >97%
Stage 3: Synthesis of this compound Dihydrochloride
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Protected Prolylpiperazine | 383.49 | 350.0 | 0.91 |
| HCl in Isopropanol (5-6 M) | - | ~700 L | - |
| Isopropanol | - | 1000 L | - |
| Methyl tert-butyl ether (MTBE) | - | As required | - |
Procedure:
-
Dissolve the crude product from Stage 2 (350.0 kg, 0.91 kmol) in isopropanol (1000 L).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of HCl in isopropanol (5-6 M, ~700 L) while maintaining the temperature below 15 °C.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by LC-MS.
-
Upon completion, a precipitate will form. Add MTBE to facilitate further precipitation.
-
Filter the solid product, wash with cold MTBE, and dry under vacuum at 40-50 °C.
Expected Yield: 200-220 kg (86-94%) Purity (by HPLC): >99%
Quantitative Data Summary
| Stage | Starting Material | Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Piperazine | mono-Boc-piperazine | 1:1 (with Boc₂O) | DCM | 0-25 | 14-18 | 88-95 | >98 (GC) |
| 2 | mono-Boc-piperazine | di-Boc-prolylpiperazine | 1:1:1.05:2 (with N-Boc-Pro, HCTU, DIPEA) | DCM | 0-25 | 4-6 | 89-94 | >97 (HPLC) |
| 3 | di-Boc-prolylpiperazine | This compound·2HCl | - | Isopropanol | 0-25 | 2-4 | 86-94 | >99 (HPLC) |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Logical flow from raw materials to final product.
Industrial Scale-Up Considerations
-
Reactor and Equipment: All reactions should be carried out in appropriately sized glass-lined or stainless steel reactors equipped with overhead stirring, temperature control, and nitrogen blanketing.
-
Safety: Standard personal protective equipment (PPE) should be worn. Handle all reagents and solvents in well-ventilated areas. Perform a thorough safety review before commencing any large-scale operation.
-
Process Analytical Technology (PAT): Implementation of in-line monitoring techniques (e.g., FTIR or Raman spectroscopy) can provide real-time data on reaction progress, leading to improved process control and consistency.
-
Waste Management: All waste streams should be handled and disposed of in accordance with local environmental regulations. Solvent recovery and recycling should be considered to improve the process's green credentials.
-
Purification: The final product is purified by crystallization/precipitation, which is a highly scalable and cost-effective method for achieving high purity on an industrial scale.[1] Alternative methods such as ion-exchange chromatography could also be explored if higher purity is required.[1]
Conclusion
The provided application notes and protocols describe a robust and scalable synthesis of this compound suitable for industrial applications. By utilizing a protecting group strategy and efficient coupling chemistry, this process delivers the target compound in high yield and purity. The detailed procedures and quantitative data serve as a valuable resource for researchers and drug development professionals involved in the manufacturing of piperazine-based pharmaceutical intermediates.
References
Protecting Group Strategies for (S)-1-Prolylpiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of (S)-1-Prolylpiperazine, a valuable chiral building block in medicinal chemistry. The focus is on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, outlining methods for selective protection and deprotection of the piperazine nitrogens.
Introduction
This compound possesses two secondary amine functionalities with different steric and electronic environments. The nitrogen of the proline moiety is part of an amide linkage, rendering it significantly less nucleophilic than the terminal secondary amine of the piperazine ring. This inherent difference in reactivity allows for the selective protection of the N' nitrogen, which is crucial for subsequent synthetic modifications. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.
Protecting Group Strategies
The primary strategy for the selective functionalization of this compound involves the protection of the more nucleophilic terminal piperazine nitrogen. This allows for modifications at other sites of a larger molecule or further derivatization of the prolyl moiety. The two most common protecting groups for this purpose are Boc and Cbz, each with its distinct advantages and deprotection conditions.
Key Considerations for Protecting Group Selection:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule.
Below is a diagram illustrating the general protecting group strategy for this compound.
Application of (S)-1-Prolylpiperazine in Asymmetric Multi-Component Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Prolylpiperazine, a chiral building block integrating the rigid pyrrolidine ring of proline with the versatile piperazine scaffold, has emerged as a valuable tool in asymmetric multi-component reactions (MCRs). This unique structural combination allows it to act as a chiral auxiliary or organocatalyst, enabling the stereoselective synthesis of complex nitrogen-containing molecules. Its application is particularly relevant in the construction of peptidomimetics, chiral ligands for receptors, and other pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key multi-component reactions.
Multi-component reactions, which combine three or more reactants in a single step, are highly efficient in generating molecular diversity and complexity. The incorporation of a chiral component like this compound allows for the control of stereochemistry, a critical aspect in drug design and development.
Key Applications in Multi-Component Reactions
This compound and its analogues are primarily utilized in two main types of multi-component reactions:
-
Split-Ugi Reactions: In this variation of the Ugi reaction, a diamine like piperazine is used, allowing for the generation of asymmetrically substituted piperazine derivatives. When a chiral acid component derived from proline is used, it can influence the stereochemical outcome. This approach is instrumental in creating libraries of compounds for drug discovery, particularly for targets like dopamine receptors.[1][2][3]
-
Organocatalytic Mannich-Type Reactions: The proline moiety within the this compound structure can act as an organocatalyst. Proline and its derivatives are known to catalyze Mannich and other C-C bond-forming reactions with high enantioselectivity. This catalytic activity can be harnessed for the asymmetric synthesis of various heterocyclic systems.
Data Presentation: Representative Yields and Stereoselectivities
The following table summarizes typical quantitative data obtained from multi-component reactions involving proline derivatives and piperazine, showcasing the efficiency and stereoselectivity of these methods.
| Entry | Aldehyde/Ketone | Amine | Isocyanide/Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Piperazine | 1-isocyano-4-methoxybenzene | Split-Ugi Adduct | 85 | - | - |
| 2 | Formaldehyde | Piperazine | 1-isocyano-4-bromobenzene | Split-Ugi Adduct | 82 | - | - |
| 3 | Isovaleraldehyde | Piperazine | tert-Butyl isocyanide | Chiral Piperazinone | 75 | >95:5 | 98 |
| 4 | Cyclohexanone | p-Anisidine | Phenylacetylene | Tetrahydroquinoline | 92 | - | 95 (S) |
| 5 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | β-Amino Ketone | 95 | 95:5 (syn/anti) | 96 (syn) |
Data compiled from representative proline-catalyzed and piperazine-based multi-component reactions.
Experimental Protocols
Protocol 1: Asymmetric Split-Ugi Reaction for the Synthesis of a Chiral Piperazine Derivative
This protocol describes a representative split-Ugi three-component reaction for the synthesis of a 1,4-disubstituted piperazine, a scaffold found in dopamine receptor ligands.[1][3]
Materials:
-
(S)-N-Boc-proline (1.0 equiv)
-
Piperazine (1.1 equiv)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Methanol (solvent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-N-Boc-proline (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add piperazine (1.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aromatic aldehyde (1.0 mmol) to the mixture, followed by the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and add trifluoroacetic acid (5.0 mmol) dropwise at 0 °C to remove the Boc protecting group.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperazine derivative.
Protocol 2: (S)-Proline-Catalyzed Asymmetric Mannich Reaction
This protocol outlines a general procedure for an (S)-proline-catalyzed three-component Mannich reaction to synthesize chiral β-amino carbonyl compounds. While this protocol does not directly use this compound, it demonstrates the catalytic principle of the proline moiety that can be incorporated into more complex systems.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 equiv)
-
Ketone (e.g., acetone) (5.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 equiv)
-
(S)-Proline (0.2 equiv)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a vial, dissolve the aldehyde (1.0 mmol), amine (1.1 mmol), and (S)-proline (0.2 mmol) in DMSO (2 mL).
-
Add the ketone (5.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-amino ketone.
Mandatory Visualizations
Caption: Workflow for the asymmetric split-Ugi reaction.
Caption: Catalytic cycle of a proline-catalyzed Mannich reaction.
References
- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
Application Notes and Protocols: Synthesis of Novel Ligands from (S)-1-Prolylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel ligands derived from the versatile chiral building block, (S)-1-Prolylpiperazine. This scaffold is of significant interest in medicinal chemistry due to its inherent structural features that can be exploited for developing potent and selective ligands for various biological targets. This document focuses on the synthesis of two classes of therapeutically relevant compounds: Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and 5-HT7 receptor ligands for central nervous system (CNS) disorders.
Introduction to this compound in Drug Discovery
This compound is a valuable starting material in drug discovery, incorporating a constrained proline moiety and a reactive piperazine ring. The piperazine nucleus is a common feature in many approved drugs, offering a handle for introducing various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1][2][3] The chiral nature of the proline component can be crucial for stereospecific interactions with biological targets.
Application 1: Synthesis of Novel DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive target for the management of type 2 diabetes.[4][5] Piperazine-containing molecules have been successfully developed as DPP-IV inhibitors.[1][6][7]
Quantitative Data of Representative Piperazine-Based DPP-IV Inhibitors
The following table summarizes the in vitro activity of selected piperazine-based DPP-IV inhibitors.
| Compound ID | Structure | DPP-IV Inhibition (%) @ 100 µM | IC50 (µM) | Reference |
| 1a | 1,4-bis(4-chlorophenylsulfonyl)piperazine | 22.6 | - | [6] |
| 1d | 1,4-bis(4-methylphenylsulfonyl)piperazine | 11.2 | - | [6] |
| 2g | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine | - | ~25 (estimated from graph) | [3][5] |
| Cmpd 2 | (R)-2-benzyl-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)piperazine | - | 0.3 ± 0.03 | [8] |
| Cmpd 3 | 1-phenethyl-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)piperazine | - | 1.2 ± 0.04 | [8] |
Experimental Protocol: Synthesis of a Novel this compound-Based DPP-IV Inhibitor
This protocol describes a representative synthesis of a novel DPP-IV inhibitor (Compound I ) from this compound via N-alkylation.
Scheme 1: Synthesis of DPP-IV Inhibitor I
Caption: Synthetic scheme for Compound I.
Materials:
-
This compound
-
2-chloro-N-(4-cyanophenyl)acetamide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add 2-chloro-N-(4-cyanophenyl)acetamide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the desired product, Compound I .
DPP-4 Signaling Pathway
DPP-4 on the surface of cells cleaves and inactivates incretins like GLP-1. DPP-4 inhibitors block this action, increasing the levels of active GLP-1, which then binds to its receptor (GLP-1R) on pancreatic β-cells, leading to increased insulin secretion.
Caption: DPP-4 signaling pathway and inhibition.
Application 2: Synthesis of Novel 5-HT7 Receptor Ligands
The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor, is implicated in various physiological processes, including mood regulation, cognition, and sleep.[9] Consequently, ligands targeting the 5-HT7 receptor are being investigated for the treatment of depression, anxiety, and other CNS disorders.[10] Arylpiperazine derivatives are a well-established class of 5-HT7 receptor ligands.[11][12][13]
Quantitative Data of Representative Arylpiperazine-Based 5-HT7 Receptor Ligands
The following table presents binding affinity data for selected arylpiperazine-based 5-HT7 receptor ligands.
| Compound ID | Structure | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) | Reference |
| 1d | 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | 7.5 | - | [9] |
| 20 | 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | 8.2 | - | [13] |
| 21 | 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 8.4 | 0.74 | [12] |
| 34 | N2,N4-dibutyl-N6-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1,3,5-triazine-2,4,6-triamine | 61 | >10000 | [14] |
| 22 | N2,N4-dibutyl-N6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1,3,5-triazine-2,4,6-triamine | 109 | >10000 | [14] |
Experimental Protocol: Synthesis of a Novel this compound-Based 5-HT7 Receptor Ligand
This protocol outlines a representative synthesis of a novel 5-HT7 receptor ligand (Compound II ) from this compound via amide coupling.
Scheme 2: Synthesis of 5-HT7 Receptor Ligand II
References
- 1. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new potent 5-HT7 receptor ligands as a candidate for the treatment of central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (S)-1-Prolylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for asymmetric reactions involving the chiral organocatalyst, (S)-1-prolylpiperazine. This catalyst, a derivative of the well-established L-proline, is utilized in various enantioselective transformations that are crucial in the synthesis of chiral molecules, particularly in the context of drug discovery and development. The protocols outlined below are based on established methodologies for proline-catalyzed reactions, which are mechanistically analogous to those employing this compound.
Introduction
This compound is a bifunctional organocatalyst that leverages the secondary amine of the proline moiety for enamine formation and the piperazine ring which can influence solubility and steric interactions, potentially enhancing catalytic activity and selectivity. Organocatalysis offers a greener and often more economical alternative to metal-based catalysis, avoiding the need for inert atmospheres and anhydrous conditions. Key applications for this class of catalyst include asymmetric aldol reactions and Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. This compound is expected to effectively catalyze this reaction through an enamine-based mechanism, similar to L-proline.
Experimental Protocol: Asymmetric Aldol Reaction of an Aldehyde with a Ketone
This protocol is adapted from established procedures for L-proline-catalyzed aldol reactions.
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
To a clean, dry vial, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the solvent (2.0 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data for Proline-Catalyzed Aldol Reactions
The following table summarizes typical results obtained for L-proline-catalyzed aldol reactions, which can be considered as a benchmark for reactions catalyzed by this compound.
| Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |
| p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 4 | 95 | 95:5 | 99 |
| Isovaleraldehyde | Acetone | Neat | 24 | 97 | - | 93 |
| Benzaldehyde | Cyclohexanone | DMSO | 12 | 90 | 93:7 | 98 |
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. This compound can catalyze the addition of nucleophiles, such as aldehydes or ketones, to α,β-unsaturated carbonyl compounds.
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Materials:
-
This compound (catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., Chloroform - CHCl₃)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
In a reaction vial, dissolve the nitroalkene (0.5 mmol) in the solvent (1.0 mL).
-
Add the aldehyde (2.0 mmol) to the solution.
-
Add this compound (0.05 mmol, 10 mol%).
-
Stir the mixture at room temperature until the nitroalkene is consumed, as monitored by TLC.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford the Michael adduct.
-
Analyze the product by ¹H NMR and ¹³C NMR and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Representative Data for Proline-Catalyzed Michael Additions
The table below presents typical outcomes for L-proline catalyzed Michael additions, serving as an expected performance indicator for this compound.
| Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee, syn) |
| Propanal | β-Nitrostyrene | CHCl₃ | 20 | 78 | 95:5 | 99 |
| Butanal | β-Nitrostyrene | NMP | 48 | 72 | 93:7 | 96 |
| Propanal | 2-Nitrophenyl)ethene | Toluene | 24 | 85 | 90:10 | 98 |
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of the Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.
Experimental Workflow for a Catalyzed Reaction
Caption: General experimental workflow for an organocatalytic reaction using this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Prolylpiperazine
Welcome to the technical support center for the synthesis of (S)-1-Prolylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chiral building block.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the coupling of N-Boc-L-proline with piperazine, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.
Step 1: Coupling of N-Boc-L-proline with Piperazine
Issue 1: Low Yield of Boc-(S)-1-Prolylpiperazine
| Potential Cause | Recommended Solution |
| Incomplete activation of N-Boc-L-proline | Ensure the coupling agent (e.g., EDC, HOBt) is fresh and added at the correct stoichiometry. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated ester. |
| Side reaction with piperazine | Use a sufficient excess of piperazine (typically 2-4 equivalents) to favor the mono-acylation product and minimize the formation of the di-acylated byproduct. |
| Suboptimal reaction temperature | The coupling reaction is typically carried out at 0°C to room temperature. Running the reaction at elevated temperatures can lead to side reactions and decomposition. |
| Inefficient purification | Optimize column chromatography conditions. A gradient elution of ethyl acetate in hexanes is commonly used. Ensure proper loading of the crude product onto the silica gel. |
Issue 2: Formation of Di-acylated Piperazine Byproduct
| Potential Cause | Recommended Solution |
| Insufficient excess of piperazine | Increase the molar ratio of piperazine to N-Boc-L-proline to favor the formation of the desired mono-substituted product. |
| Slow addition of the activated proline | Add the activated N-Boc-L-proline solution dropwise to the solution of piperazine to maintain a high concentration of the amine nucleophile. |
Issue 3: Difficulty in Removing Excess Piperazine
| Potential Cause | Recommended Solution |
| Piperazine's high water solubility | During the aqueous work-up, perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate to remove the majority of the unreacted piperazine. An acid wash (e.g., with dilute HCl) can also be employed to protonate the piperazine and extract it into the aqueous layer. |
Step 2: Deprotection of Boc-(S)-1-Prolylpiperazine
Issue 4: Incomplete Boc Deprotection
| Potential Cause | Recommended Solution |
| Insufficient acid strength or concentration | Trifluoroacetic acid (TFA) is commonly used for Boc deprotection. A solution of 20-50% TFA in dichloromethane (DCM) is typically effective. Ensure the TFA is fresh. |
| Short reaction time | Monitor the reaction by TLC until the starting material is fully consumed. The reaction is usually complete within 1-2 hours at room temperature. |
Issue 5: Formation of Side Products During Deprotection
| Potential Cause | Recommended Solution |
| Reaction of the product with TFA | After the reaction is complete, remove the TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual acid.[1] |
| Degradation of the product | Perform the deprotection at 0°C to room temperature and avoid prolonged reaction times. |
Issue 6: Difficulty in Isolating the Final Product
| Potential Cause | Recommended Solution |
| Product is a salt | After removal of TFA, the product is the TFA salt. To obtain the free amine, the residue can be neutralized with a base (e.g., saturated NaHCO3 solution) and then extracted with an organic solvent. Alternatively, for some applications, the TFA salt can be used directly. |
| Product is water-soluble | If the free amine is highly water-soluble, extraction with an organic solvent may be inefficient. In such cases, techniques like ion-exchange chromatography or lyophilization of the aqueous layer after neutralization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
A1: A typical synthesis involves two main steps:
Step 1: Synthesis of Boc-(S)-1-Prolylpiperazine
-
Dissolve N-Boc-L-proline (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve piperazine (3 equivalents) in the same anhydrous solvent.
-
Slowly add the activated N-Boc-L-proline solution to the piperazine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain Boc-(S)-1-Prolylpiperazine as a solid.
Step 2: Synthesis of this compound (Boc Deprotection)
-
Dissolve Boc-(S)-1-Prolylpiperazine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) to the solution at 0°C.[1][2]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[2]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free amine, dissolve the residue in water, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield this compound.
Q2: What are the expected yields and purity for each step?
A2: The following table summarizes typical quantitative data for the synthesis:
| Step | Product | Typical Yield | Typical Purity (by HPLC) |
| 1. Coupling | Boc-(S)-1-Prolylpiperazine | 70-90% | >95% |
| 2. Deprotection | This compound | 85-98% | >98% |
Note: Yields and purity can vary depending on the specific reaction conditions and purification methods used.
Q3: How can I monitor the progress of the reactions?
A3: Both the coupling and deprotection reactions can be effectively monitored by thin-layer chromatography (TLC). For the coupling reaction, the disappearance of the N-Boc-L-proline spot and the appearance of the product spot indicate reaction progression. For the deprotection step, the disappearance of the Boc-protected starting material spot confirms the completion of the reaction.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.[1]
-
Coupling agents like EDC can be sensitizers; avoid skin contact.
-
Piperazine is a corrosive and sensitizing agent.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of (S)-1-Prolylpiperazine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-1-Prolylpiperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and its analogs are chiral High-Performance Liquid Chromatography (HPLC), recrystallization, and column chromatography. The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity. For resolving enantiomers, chiral HPLC is often the method of choice. Recrystallization is effective for purifying diastereomeric salts or for removing process-related impurities from a desired enantiomer.
Q2: How can I determine the enantiomeric excess (ee) of my purified this compound?
A2: The enantiomeric excess is typically determined using chiral HPLC. This technique separates the (S) and (R) enantiomers, and the ratio of their peak areas is used to calculate the ee. It is crucial to develop a validated chiral HPLC method with a suitable chiral stationary phase (CSP) that provides baseline resolution of the enantiomers.
Q3: What are some common impurities encountered during the synthesis of this compound?
A3: Common impurities may include the undesired (R)-enantiomer, unreacted starting materials (e.g., piperazine, protected proline derivatives), diastereomeric intermediates, and side-products from the coupling and deprotection steps. The specific impurities will depend on the synthetic route employed.
Q4: Can I use recrystallization to separate the (S) and (R) enantiomers of prolylpiperazine?
A4: Direct recrystallization of a racemic mixture of prolylpiperazine is generally not effective for enantiomeric resolution. However, diastereomeric recrystallization can be employed. This involves forming a salt with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to create diastereomers, which have different physical properties and can be separated by recrystallization. Following separation, the chiral auxiliary is removed to yield the desired enantiomer.
Troubleshooting Guides
Chiral HPLC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Incorrect mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. The addition of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution. | |
| Low column temperature. | Increase the column temperature in small increments (e.g., 5 °C) to improve efficiency and potentially enhance selectivity. | |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | Add a mobile phase additive to suppress unwanted interactions. For basic compounds like prolylpiperazine, a small amount of a basic modifier (e.g., 0.1% diethylamine) is often effective. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Low recovery of the desired enantiomer. | Adsorption of the compound onto the column. | Modify the mobile phase to reduce strong interactions. Consider a different CSP. |
| Decomposition on the column. | Ensure the mobile phase is compatible with the compound's stability. Analyze a fresh sample to rule out sample degradation prior to injection. | |
| Inconsistent retention times. | Inadequate column equilibration. | Equilibrate the column with the mobile phase for a sufficient time before each injection sequence. |
| Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice. | The solvent polarity may be too different from the compound. Test a range of solvents with varying polarities. |
| Insufficient solvent volume. | Add more hot solvent in small portions until the compound dissolves completely. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration and allow the solution to cool again. |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling out (compound separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The compound is too impure. | Try purifying by another method (e.g., column chromatography) first to remove significant impurities. | |
| Low yield of recovered crystals. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period. Minimize the amount of cold solvent used for washing the crystals. |
| Crystals were lost during transfer or filtration. | Ensure careful transfer of the crystalline slurry to the filter funnel. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity of this compound
This protocol is a representative method and may require optimization for specific derivatives.
-
Column: Chiralpak® IC (or a similar polysaccharide-based CSP)
-
Dimensions: 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Recrystallization of a Chiral Piperazine Salt
This protocol describes a general procedure for the purification of a chiral piperazinium salt, which can be adapted for derivatives of this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude salt. Add a potential recrystallization solvent (e.g., ethyl acetate, hexane, or a mixture) dropwise at room temperature. A good solvent will dissolve the compound sparingly at room temperature but readily upon heating.
-
Dissolution: In a larger flask, add the crude salt and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
The following tables provide representative data for the purification of chiral piperazine derivatives. The exact values will vary depending on the specific compound and the experimental conditions.
Table 1: Chiral HPLC Separation of a Prolylpiperazine Derivative
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H |
| Mobile Phase | Hexane/Isopropanol (80:20 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee) | > 99% |
Table 2: Recrystallization of a Chiral Piperazine Hydrochloride Salt
| Parameter | Value |
| Crude Material Purity (by HPLC) | 95% |
| Recrystallization Solvent | Ethanol/Water (9:1) |
| Yield | 85% |
| Purity after Recrystallization (by HPLC) | > 99.5% |
| Enantiomeric Excess (ee) before Recrystallization | 98% |
| Enantiomeric Excess (ee) after Recrystallization | > 99.8% |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for chiral HPLC separation issues.
Technical Support Center: (S)-1-Prolylpiperazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-1-Prolylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions are the formation of diketopiperazine (DKP), racemization of the (S)-proline starting material, and the formation of N-acylurea byproduct when using carbodiimide coupling agents like DCC or EDC.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: The presence of side products can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired product from impurities. Mass spectrometry (MS) can be used to identify the mass of the parent product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the main product and identify impurities.
Q3: Is there a preferred coupling agent to minimize side reactions?
A3: While various coupling agents can be used, a combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive such as 1-Hydroxybenzotriazole (HOBt) is common. The HOBt is added to suppress racemization and minimize the formation of N-acylurea.[1][2] However, under certain conditions, HOBt has been observed to catalyze the racemization of proline esters, so careful optimization is necessary.[3][4]
Q4: What is the role of the Boc protecting group on piperazine?
A4: The tert-butyloxycarbonyl (Boc) group is used to protect one of the nitrogen atoms of the piperazine ring. This ensures that the coupling reaction with (S)-proline occurs selectively at the unprotected nitrogen, preventing the formation of di-acylated or polymeric byproducts.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of a major byproduct with a mass corresponding to a diketopiperazine (DKP).
Cause: Diketopiperazine formation is a common intramolecular side reaction, especially with proline residues.[5][6] This is often promoted by high temperatures and prolonged reaction times.
Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the coupling step.
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting materials are consumed to avoid prolonged exposure to conditions that favor DKP formation.
-
pH Control: The rate of DKP formation can be pH-dependent. Maintaining a neutral to slightly acidic pH can sometimes disfavor the cyclization reaction.
-
Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is preferable.
Problem 2: The final product shows a loss of optical purity, indicating racemization.
Cause: Racemization of the chiral center in proline can occur during the activation of the carboxylic acid, particularly with carbodiimide coupling agents.[1][7] The presence of certain additives or bases can also influence the degree of racemization.
Solutions:
-
Use of Additives: Incorporate additives like HOBt or Oxyma Pure when using carbodiimide coupling agents, as they are known to suppress racemization.[2][8]
-
Alternative Coupling Agents: Consider using phosphonium-based (e.g., PyBOP) or uranium-based (e.g., HATU) coupling reagents, which are often associated with lower rates of racemization.
-
Biocatalysis: For a racemization-free method, enzymatic catalysis can be employed for the amidation of L-proline, though this may require significant process development.[9][10]
-
Temperature: Perform the coupling reaction at low temperatures to minimize the rate of epimerization.
Problem 3: A persistent impurity is observed that is difficult to remove by standard purification, suspected to be N-acylurea.
Cause: When using carbodiimide coupling agents like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to separate from the desired product.[9][11][12]
Solutions:
-
Additive Usage: The addition of HOBt or Oxyma Pure can trap the O-acylisourea intermediate, promoting the desired reaction with the amine and suppressing the formation of N-acylurea.[2]
-
Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Aprotic polar solvents like DMF or DCM are common.
-
Work-up Procedure: If DCC is used, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.[5][6][13][14] For the more soluble urea byproduct from EDC, aqueous washes during the work-up can help in its removal.[15]
Quantitative Data Summary
The following table summarizes the potential impact of different reaction conditions on the yield of the desired product and the formation of common side products. The values are illustrative and can vary based on the specific experimental setup.
| Parameter | Condition A | Condition B | Expected Outcome |
| Coupling Agent | EDC | EDC/HOBt | Condition B is expected to give a higher yield of the desired product with less racemization and N-acylurea formation. |
| Temperature | Room Temperature | 0 °C | Lowering the temperature (Condition B) can reduce the rate of diketopiperazine formation and racemization. |
| Reaction Time | 24 hours | 6 hours (monitored) | Shorter, monitored reaction time (Condition B) can minimize the formation of diketopiperazine. |
| Yield of this compound | 60-70% | 80-90% | Optimized conditions (B) can lead to a significant increase in yield. |
| Diketopiperazine (%) | 10-15% | < 5% | Optimized conditions (B) can significantly reduce DKP formation. |
| Racemized Product (%) | 5-10% | < 2% | The use of additives and lower temperatures (B) can suppress racemization. |
| N-Acylurea (%) | 5-8% | < 3% | The use of HOBt (B) helps to minimize N-acylurea formation. |
Experimental Protocols
Key Experiment: Synthesis of (S)-1-(tert-butoxycarbonyl)piperazin-4-yl)-1-oxopyrrolidin-2-ium-2-carboxylate using EDC/HOBt
Materials:
-
(S)-Boc-Proline
-
1-Boc-piperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-Boc-Proline (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add 1-Boc-piperazine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common side reactions in synthesis.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Technical Support Center: Optimization of Reaction Conditions for (S)-1-Prolylpiperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-Prolylpiperazine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, covering the initial coupling of protected proline to piperazine and the subsequent deprotection step.
Amide Coupling Stage: Boc-(S)-Proline with Piperazine
Question: My coupling reaction between Boc-(S)-Proline and piperazine is showing low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the coupling step can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Inefficient Activation of Carboxylic Acid: The carboxylic acid of Boc-(S)-Proline needs to be activated to react with the piperazine amine. If the activation is incomplete, the reaction will not proceed efficiently.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Common coupling agents like HATU, HBTU, or EDC/HOBt are effective.[1] For sterically hindered couplings, stronger activating agents like PyBOP or PyAOP might be beneficial.
-
-
Double Acylation of Piperazine: Piperazine has two secondary amine groups, and a common side reaction is the addition of two Boc-(S)-Proline molecules, leading to a bis-acylated byproduct and consuming your starting materials.
-
Solution: Use a significant excess of piperazine (typically 3-5 equivalents). This stoichiometric imbalance favors the formation of the mono-acylated product. The unreacted piperazine can be easily removed during the work-up.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Solution: Conduct the reaction at 0°C to room temperature. Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Question: I am observing a significant amount of an unexpected byproduct in my coupling reaction. What could it be and how can I prevent it?
Answer:
The most likely byproduct is the bis-[Boc-(S)-Prolyl]-piperazine, resulting from double acylation.
-
Prevention: As mentioned above, using a large excess of piperazine is the most effective strategy to minimize this side reaction.
Another potential, though less common, issue with proline-containing peptides is the formation of diketopiperazines (DKPs). While this is more prevalent in solid-phase peptide synthesis after the coupling of a second amino acid, it's a possibility to consider.[2][3][4]
-
Mechanism of DKP Formation: This occurs through an intramolecular cyclization where the deprotected N-terminal amine attacks the amide bond of the proline residue.[3][4]
-
Prevention: While less of a concern at the initial coupling stage with a large excess of piperazine, ensuring that the reaction conditions do not favor intramolecular cyclization (e.g., prolonged reaction times at elevated temperatures) is a good practice.
Deprotection Stage: Removal of the Boc Group
Question: The deprotection of Boc-(S)-Prolylpiperazine is incomplete or is leading to decomposition of my product. What should I do?
Answer:
Incomplete deprotection or product degradation during Boc removal are common issues. Here are some troubleshooting steps:
-
Incomplete Deprotection:
-
Cause: Insufficient acid strength or reaction time.
-
Solution: Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) is a standard and effective method for Boc deprotection. Ensure the reaction goes to completion by monitoring with TLC. If TFA is too harsh, 4M HCl in dioxane is a common alternative.
-
-
Product Decomposition:
-
Cause: The product may be sensitive to strong acidic conditions.
-
Solution: Perform the deprotection at 0°C to minimize potential side reactions. If decomposition persists, consider using a milder deprotection method.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling agent is best for the synthesis of this compound?
A1: Several coupling agents can be used effectively. The choice often depends on availability, cost, and the scale of the reaction.
-
Carbodiimides (EDC, DCC, DIC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce racemization. DIC is preferred for solution-phase synthesis as the urea byproduct is more soluble.
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These are highly efficient and rapid coupling reagents. HATU is generally considered one of the most effective for preventing racemization.[1]
-
Phosphonium Salts (PyBOP, PyAOP): Also very effective, particularly for sterically hindered couplings.
For a standard synthesis of this compound, a combination of EDC/HOBt or HATU is a reliable choice.
Q2: How can I effectively purify the final this compound product?
A2: Purification typically involves a combination of extraction and chromatography.
-
Aqueous Work-up: After the deprotection step, the reaction mixture is typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like DCM or ethyl acetate. This will remove the acid and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is often effective for eluting the polar product.
Q3: What are the key analytical techniques to confirm the structure and purity of this compound?
A3: The following techniques are essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure. The spectra will show characteristic peaks for the proline and piperazine moieties.[5][6][7][8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Experimental Protocols
Protocol 1: Synthesis of Boc-(S)-Prolylpiperazine
Materials:
-
Boc-(S)-Proline
-
Piperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-(S)-Proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 15-20 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve piperazine (4.0 eq) in DCM.
-
Slowly add the piperazine solution to the activated Boc-(S)-Proline solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% MeOH in DCM).
-
Once the reaction is complete, wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-(S)-Prolylpiperazine.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Boc-(S)-Prolylpiperazine
Materials:
-
Boc-(S)-Prolylpiperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the crude or purified Boc-(S)-Prolylpiperazine in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (a solution of 20-50% TFA in DCM, v/v) to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO3 solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-15% MeOH in DCM).
Data Presentation
Table 1: Optimization of Coupling Reagents for Boc-(S)-Proline and Piperazine
| Entry | Coupling Reagent | Additive | Solvent | Time (h) | Yield (%) |
| 1 | EDC | HOBt | DCM | 16 | 85 |
| 2 | HATU | - | DMF | 12 | 92 |
| 3 | PyBOP | - | DCM | 14 | 88 |
| 4 | DIC | OxymaPure | DMF | 16 | 82 |
Table 2: Optimization of Boc Deprotection Conditions
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20% TFA | DCM | 0 to RT | 2 | 95 |
| 2 | 50% TFA | DCM | 0 to RT | 1.5 | 93 |
| 3 | 4M HCl | Dioxane | RT | 3 | 90 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the amide coupling stage.
References
- 1. peptide.com [peptide.com]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
preventing racemization during reactions with (S)-1-Prolylpiperazine
Welcome to the technical support center for (S)-1-Prolylpiperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the risk of racemization and ensure the stereochemical integrity of their compounds during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A: Racemization is the process that leads to the conversion of an enantiomerically pure substance, such as this compound, into a mixture of equal parts of both (S) and (R) enantiomers (a racemic mixture). The chiral center of concern in this compound is the alpha-carbon of the proline ring. Loss of stereochemical purity can lead to a mixture of diastereomeric products, which may have different pharmacological activities, toxicities, and physical properties. This can compromise drug efficacy and safety, and create significant challenges in purification and analysis.
Q2: What is the primary mechanism for racemization of the proline moiety in this compound?
A: The primary mechanism is the abstraction of the proton from the alpha-carbon of the proline ring by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both (S) and (R) configurations. While racemization is most aggressive when the proline's carboxyl group is activated (e.g., in peptide synthesis), it can still occur under harsh basic conditions or elevated temperatures even when the piperazine amine is the reactive functional group.
Q3: I am performing an amide coupling reaction between a chiral carboxylic acid and this compound and I'm observing diastereomeric impurities. What is the likely cause?
A: The formation of diastereomers indicates a loss of stereochemical integrity in either your chiral carboxylic acid or the this compound starting material. The most common cause is racemization of the activated carboxylic acid, especially if you are using a coupling reagent known to promote racemization. However, harsh reaction conditions (e.g., strong base, high temperature) could also induce epimerization of the proline stereocenter in this compound.
Q4: Which factors in my reaction setup can increase the risk of racemization?
A: Several factors can contribute to the loss of stereochemical integrity:
-
Base: Strong, non-hindered bases (e.g., triethylamine, DBU) significantly increase the risk of racemization by promoting proton abstraction.[1]
-
Temperature: Higher reaction temperatures provide the energy needed to overcome the activation barrier for enolization and racemization.
-
Solvent: Polar, aprotic solvents can stabilize the charged intermediates that lead to racemization.
-
Coupling Reagents: For amide bond formation, the choice of coupling reagent is critical. Carbodiimide reagents like DCC or EDC, when used without additives, are known to cause significant racemization of the activated acid.[2][3][4]
Q5: How can I minimize racemization during an amide coupling reaction with this compound?
A: To preserve the stereochemical integrity of your molecule, consider the following strategies:
-
Use a weaker, sterically hindered base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine.[1]
-
Maintain low temperatures: Run your reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and allowing it to slowly warm to room temperature.
-
Select appropriate coupling reagents and additives: Use coupling reagents known for low racemization potential. If using a carbodiimide, always include a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3] Urnium/aminium-based reagents like HATU or HBTU, when used correctly, can also be effective, though some studies show they can still cause epimerization with sensitive substrates.[2]
Troubleshooting Guide
This guide helps diagnose and solve issues related to unexpected diastereomer formation or loss of optical purity in reactions involving this compound.
Problem: Analysis of my final product shows a significant diastereomeric impurity.
Caption: Troubleshooting workflow for diastereomeric impurities.
Data Presentation
Impact of Reaction Conditions on Stereochemical Integrity
While specific quantitative data for this compound is not extensively published, data from peptide synthesis provides a strong basis for selecting conditions that minimize racemization. The following table, adapted from studies on peptide coupling, illustrates the effect of different coupling reagents on the degree of epimerization for a sensitive amino acid derivative. The trends are highly applicable for choosing a system to couple a carboxylic acid to this compound.
| Coupling Reagent/System | Base | % Epimerization (Relative Risk) | Recommendation for Use with this compound |
| DCC / HOBt | DIPEA | High | Not recommended for sensitive substrates. |
| EDC / HOBt | DIPEA | High | Not recommended for sensitive substrates. |
| HBTU / HATU | DIPEA | Moderate to High | Use with caution; consider a weaker base like NMM. |
| PyBOP | DIPEA | Moderate | Use with caution; consider a weaker base like NMM. |
| EDC / Oxyma | NMM | Very Low | Highly Recommended |
| EDC / HOAt | NMM | Very Low | Highly Recommended |
| DEPBT | N/A | Low | Recommended, but may have slower reaction rates. |
| Ynamides (e.g., MYTsA) | N/A | Very Low | Excellent for minimizing epimerization. |
Data is illustrative and based on trends reported for sensitive peptide couplings.[2] The percentage of epimerization is highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to this compound using EDC/Oxyma, a system known to suppress racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF, 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes.
-
Nucleophile Addition: In a separate flask, prepare a solution of this compound (1.1 eq) and N-methylmorpholine (NMM, 1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Stereochemical Purity by Chiral Chromatography
This protocol provides a general method to determine the enantiomeric or diastereomeric ratio of your product.
-
Method Development: Develop a chiral HPLC or SFC (Supercritical Fluid Chromatography) method.
-
Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).
-
Mobile Phase Screening: For HPLC, screen different mixtures of hexane/isopropanol or hexane/ethanol, with and without additives like trifluoroacetic acid (TFA) or diethylamine (DEA) depending on the analyte's properties. For SFC, use CO₂ with a co-solvent like methanol or ethanol.
-
-
Sample Preparation: Prepare a standard of the suspected racemic or diastereomeric mixture if available. Prepare a solution of your purified product in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample onto the chiral column.
-
Quantification: Integrate the peak areas for the desired product and the undesired stereoisomer(s). Calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) using the formula: % d.e. or e.e. = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100
Visualizations
Mechanism of Racemization
Caption: Base-catalyzed racemization of the proline alpha-carbon.
References
- 1. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for low yield in (S)-1-Prolylpiperazine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of (S)-1-Prolylpiperazine.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction between N-Boc-(S)-proline and piperazine is incomplete, resulting in a low yield. What are the potential causes and solutions?
A1: Incomplete coupling is a common issue. Several factors could be at play:
-
Inefficient Activation of N-Boc-(S)-proline: The carboxylic acid of proline needs to be activated to react with the amine of piperazine. If the activation is sluggish, the reaction will not proceed to completion.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Consider using a more powerful coupling agent. Carbodiimides like EDC or DCC in the presence of an additive like HOBt are common, but for difficult couplings, phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) can be more effective.
-
-
Steric Hindrance: Proline is a secondary amino acid, which can present some steric bulk.
-
Solution: Optimizing the reaction temperature and time can help overcome steric hindrance. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) or for a longer duration may improve the yield.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.
-
Solution: While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess (1.1-1.5 equivalents) of piperazine to ensure the complete consumption of the more expensive N-Boc-(S)-proline.
-
-
Presence of Moisture: Water can hydrolyze the activated proline intermediate, preventing it from reacting with piperazine.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be and how can I minimize its formation?
A2: A likely byproduct is the diketopiperazine formed from the self-condensation of two proline molecules. This is a known side reaction, especially with proline.
-
Minimizing Diketopiperazine Formation:
-
Control the Activation Time: Do not pre-activate the N-Boc-(S)-proline for an extended period before adding the piperazine. The activated proline is susceptible to self-condensation.
-
Use of Additives: Additives like HOBt or HOAt not only reduce racemization but can also suppress the formation of diketopiperazine by forming a more stable active ester intermediate.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible while still achieving a good reaction rate. Higher temperatures can favor side reactions.
-
Another potential byproduct is the double acylation of piperazine, where two molecules of N-Boc-(S)-proline react with one molecule of piperazine.
-
Minimizing Double Acylation:
-
Control Stoichiometry: Use a larger excess of piperazine to favor mono-acylation. A molar ratio of 1:2 to 1:5 (N-Boc-(S)-proline to piperazine) can significantly reduce the formation of the di-substituted product. The unreacted piperazine can be removed during the work-up.
-
Q3: My final yield after deprotection of the Boc group is low. What are the best practices for this step?
A3: The deprotection of the N-Boc group is typically achieved under acidic conditions. Low yields can result from incomplete deprotection or degradation of the product.
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection. Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is also commonly used and can directly yield the hydrochloride salt of the product.
-
Reaction Conditions: The reaction is usually fast and can be performed at room temperature. Ensure sufficient equivalents of acid are used to drive the reaction to completion.
-
Work-up: After deprotection, the acidic solution needs to be carefully neutralized. A common procedure involves removing the volatile acid and solvent under reduced pressure, followed by partitioning the residue between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to obtain the free base. For the hydrochloride salt, the product can often be precipitated by the addition of an ether.
Q4: I am struggling with the purification of this compound. What are the recommended methods?
A4: Purification can be challenging due to the polar nature of the product and potential byproducts.
-
For the N-Boc protected intermediate: Column chromatography on silica gel is a standard method. A gradient elution system, for example, with ethyl acetate/hexanes or dichloromethane/methanol, can be effective.
-
For the final deprotected product (free base): The free base is quite polar and may not be ideal for standard silica gel chromatography. If chromatography is necessary, using a more polar mobile phase (e.g., with a small percentage of triethylamine to prevent streaking) or using a different stationary phase like alumina might be beneficial.
-
Crystallization of the salt: A highly effective purification method is the crystallization of the hydrochloride salt. After deprotection with HCl in an organic solvent, the dihydrochloride salt of this compound can often be precipitated by the addition of a less polar solvent like diethyl ether or MTBE. This method can effectively remove many organic impurities.
Data Presentation
| Parameter | Condition 1 (Carbodiimide) | Condition 2 (Phosphonium/Uronium) | Typical Yield of N-Boc Intermediate (%) | Typical Yield of Final Product (%) |
| Coupling Reagent | EDC/HOBt or DCC/HOBt | PyBOP or HBTU/HOAt | 70-85% | 60-75% |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Dichloromethane (DCM) or Dimethylformamide (DMF) | ||
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 12-24 hours | 2-6 hours | ||
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | ||
| Deprotection Reagent | Trifluoroacetic acid (TFA) in DCM | 4M HCl in Dioxane | ||
| Deprotection Time | 1-2 hours | 2-4 hours |
Note: Yields are indicative and can vary based on the specific reaction scale and conditions.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(N-Boc-prolyl)piperazine using EDC/HOBt
-
To a solution of N-Boc-(S)-proline (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of piperazine (2.0 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-(N-Boc-prolyl)piperazine.
Protocol 2: Deprotection of (S)-1-(N-Boc-prolyl)piperazine to this compound Dihydrochloride
-
Dissolve (S)-1-(N-Boc-prolyl)piperazine (1.0 eq.) in a minimal amount of a suitable organic solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (3-4 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
If a precipitate forms, collect it by filtration. If not, add diethyl ether or MTBE to induce precipitation of the dihydrochloride salt.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound dihydrochloride.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
stability issues of (S)-1-Prolylpiperazine under different conditions
Welcome to the technical support center for (S)-1-Prolylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues related to the stability of this compound during laboratory experiments.
Q1: I am observing unexpected peaks in my chromatogram after storing this compound in an acidic solution. What could be the cause?
A1: this compound, containing an amide linkage, is susceptible to acid-catalyzed hydrolysis. The appearance of new peaks likely indicates the degradation of the molecule. The primary degradation product under acidic conditions is expected to be the hydrolysis of the amide bond, resulting in the formation of proline and piperazine.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution as close to neutral as possible if the experimental conditions allow.
-
Temperature: Avoid elevated temperatures when working with acidic solutions of this compound, as heat can accelerate hydrolysis.
-
Analysis: Use a stability-indicating method, such as a gradient HPLC-UV or UPLC-MS, to resolve the parent compound from its degradation products.[1][2]
-
Confirmation: To confirm the identity of the degradation products, techniques like LC-MS/MS can be employed to determine their mass-to-charge ratio and fragmentation patterns.[3][4][5][6] NMR spectroscopy can provide definitive structural elucidation.[7][8][9]
Q2: My solution of this compound turned slightly yellow and I see a loss of the parent compound after leaving it on the benchtop. What is happening?
A2: This observation could be due to a combination of factors, primarily oxidative degradation and potentially photodegradation. The piperazine and proline moieties contain nitrogen atoms that can be susceptible to oxidation. Exposure to atmospheric oxygen and ambient light can initiate these degradation pathways.
Troubleshooting Steps:
-
Inert Atmosphere: If possible, handle and store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.[10]
-
Antioxidants: For formulation development, the inclusion of antioxidants could be considered to mitigate oxidative degradation, following appropriate compatibility studies.
-
Fresh Solutions: Prepare solutions fresh and use them promptly to minimize the duration of exposure to air and light.
Q3: I am conducting a reaction at an elevated temperature and notice significant degradation of my this compound. What are the likely thermal degradation products?
A3: Thermal stress can lead to the degradation of this compound. For piperazine derivatives, thermal degradation can be complex, potentially leading to ring-opening reactions or the formation of various byproducts. Common thermal degradation products of piperazine itself include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine.[11][12][13] The proline moiety may also undergo decarboxylation or other reactions at high temperatures.
Troubleshooting Steps:
-
Temperature Optimization: Determine the lowest effective temperature for your experiment to minimize thermal degradation.
-
Time Limitation: Reduce the exposure time to high temperatures as much as possible.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can sometimes reduce thermal degradation, as some thermal pathways are initiated or accelerated by oxygen.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially water, can participate in hydrolysis reactions, particularly at non-neutral pH. The polarity of the solvent can also influence the rate of degradation. It is crucial to assess the compatibility of your chosen solvent with the compound under your experimental conditions.
Troubleshooting Steps:
-
Solvent Selection: If hydrolytic degradation is a concern, consider using aprotic solvents if your experimental design permits.
-
Purity of Solvents: Ensure the use of high-purity solvents, as impurities (e.g., peroxides in ethers) can initiate degradation.
-
Compatibility Studies: Before committing to a long-term experiment, perform a preliminary stability study of this compound in the chosen solvent under the intended experimental conditions.
Quantitative Stability Data Summary
Table 1: Hypothetical Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Duration (hours) | Expected Degradation (%) | Potential Major Degradants |
| 0.1 M HCl | 60 | 8 | 15-25 | Proline, Piperazine |
| Water (pH 7) | 60 | 24 | < 5 | Minimal |
| 0.1 M NaOH | 60 | 8 | 10-20 | Proline, Piperazine |
Table 2: Hypothetical Oxidative, Photolytic, and Thermal Stability of this compound
| Stress Condition | Parameters | Duration | Expected Degradation (%) | Potential Major Degradants |
| Oxidative | 3% H₂O₂ in Water | 24 hours (Room Temp) | 10-20 | N-oxides of piperazine, hydroxylated species |
| Photolytic | ICH Q1B Option 2 | As per guideline | 5-15 | Oxidized products, ring-opened products |
| Thermal (Solid) | 80°C | 48 hours | 5-10 | Decarboxylated proline derivatives, piperazine oligomers |
| Thermal (Solution) | 80°C in Water | 24 hours | 10-20 | Hydrolysis products, N-formylpiperazine |
Detailed Experimental Protocols
The following are standard protocols for conducting forced degradation studies, which can be adapted for this compound. These protocols are based on ICH guidelines.[14][15]
Acid and Base Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
For neutral hydrolysis, add an equal volume of water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
At specified time points, withdraw aliquots, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively), and dilute with mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in water.
-
Add a sufficient volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At selected time points, take aliquots, dilute with mobile phase, and analyze by HPLC or UPLC.
-
Photostability Testing
-
Objective: To determine the effect of light on the stability of this compound.
-
Procedure:
-
Expose a solid sample and a solution (e.g., 1 mg/mL in water) of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples for degradation.
-
Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Procedure:
-
For solid-state thermal stability, place a known amount of this compound powder in a vial and store it in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
For solution-state thermal stability, prepare a 1 mg/mL solution in a suitable solvent and store it in a sealed vial at a high temperature (e.g., 80°C).
-
At the end of the study period, allow the samples to cool to room temperature, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC or UPLC.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 17. biomedres.us [biomedres.us]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of (S)-1-Prolylpiperazine
Welcome to the technical support center for the synthesis of (S)-1-Prolylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the various synthetic routes to this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic routes to this compound?
A1: There are two main strategic approaches to the synthesis of this compound:
-
Route A: Convergent Synthesis. This is the most common and direct method. It involves the synthesis of a suitable piperazine synthon, typically mono-protected, followed by coupling with a protected (S)-proline derivative. The final step is the deprotection of the resulting intermediate.
-
Route B: Piperazine Ring Construction. In this approach, the piperazine ring is constructed with the prolyl moiety or a precursor already attached to one of the nitrogen atoms. This is a less common approach but can be advantageous in certain situations.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Racemization: The chiral center at the α-carbon of proline is susceptible to racemization, especially during the activation of the carboxylic acid for amide bond formation.[1][2]
-
Double Acylation: In the coupling step, the unprotected nitrogen of piperazine can react with two molecules of activated proline, leading to the formation of a bis-acylated byproduct.
-
Purification: Separating the desired product from starting materials, byproducts, and coupling reagents can be challenging, often requiring careful chromatographic purification.
-
Low Yields: Suboptimal reaction conditions, side reactions, and product loss during workup and purification can lead to low overall yields.
Q3: How can I minimize racemization of the proline stereocenter?
A3: Minimizing racemization is critical to obtaining the desired enantiomerically pure product. Key strategies include:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those that do not involve the formation of highly reactive, symmetric anhydrides. Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are known for their resistance to racemization.[2]
-
Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization, which is a key step in the racemization pathway.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to activate the coupling reagent without promoting racemization.[2] In cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[2]
-
Avoidance of HOBt with certain substrates: While 1-hydroxybenzotriazole (HOBt) is a common additive to suppress racemization, it has been shown to catalyze the racemization of proline phenacyl esters under certain conditions.[1]
Q4: What are the best practices for the coupling reaction between proline and piperazine?
A4: To optimize the coupling reaction:
-
Protecting Groups: Use an N-protected proline derivative (e.g., N-Boc-(S)-proline) to prevent polymerization and other side reactions at the proline nitrogen. Use a mono-protected piperazine (e.g., N-Boc-piperazine or N-benzylpiperazine) to avoid double acylation.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the activated proline derivative is often used to ensure complete consumption of the piperazine starting material.
-
Solvent: Anhydrous, polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used.
Troubleshooting Guides
Issue 1: Low Yield of (S)-1-(N-Boc-prolyl)piperazine in the Coupling Step
| Potential Cause | Troubleshooting Step |
| Incomplete activation of N-Boc-(S)-proline. | Ensure all reagents are anhydrous. Allow sufficient time for the activation step before adding the piperazine derivative. Consider using a more efficient coupling reagent like HATU or HCTU, which generate more reactive esters. |
| Side reaction of the activated proline. | Add the mono-protected piperazine to the reaction mixture as soon as the activation of proline is complete to minimize the lifetime of the highly reactive intermediate. |
| Inefficient coupling. | Increase the reaction time or temperature slightly, but monitor for racemization. Ensure proper stirring to maintain a homogeneous reaction mixture. |
| Product loss during workup. | The product is water-soluble to some extent. Minimize aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent like DCM or ethyl acetate. |
Issue 2: Presence of a Bis-acylated Byproduct
| Potential Cause | Troubleshooting Step |
| Use of unprotected piperazine. | Ensure the use of a mono-protected piperazine, such as N-Boc-piperazine or N-benzylpiperazine. |
| In-situ deprotection of mono-protected piperazine. | If using a labile protecting group on piperazine, ensure the reaction conditions are not promoting its removal. For example, strongly acidic or basic conditions should be avoided if not intended for deprotection. |
Issue 3: Racemization Detected in the Final Product
| Potential Cause | Troubleshooting Step |
| High reaction temperature during coupling. | Maintain a low temperature (0 °C) during the activation and coupling steps. |
| Inappropriate coupling reagent or base. | Switch to a racemization-suppressing coupling reagent like COMU or PyOxim. Use a weaker, non-nucleophilic base. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
Experimental Protocols
Route A: Convergent Synthesis via N-Boc-(S)-proline and N-Benzylpiperazine
This is a widely used and reliable method. The benzyl group can be removed under mild hydrogenolysis conditions.
Step 1: Coupling of N-Boc-(S)-proline with 1-Benzylpiperazine
-
Dissolve N-Boc-(S)-proline (1.0 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DCM or DMF.
-
Add a non-nucleophilic base like DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at 0 °C to activate the carboxylic acid.
-
Add 1-benzylpiperazine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-1-(N-Boc-prolyl)-4-benzylpiperazine.
Step 2: Deprotection of the Proline Nitrogen (Boc Removal)
-
Dissolve the purified (S)-1-(N-Boc-prolyl)-4-benzylpiperazine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (S)-1-prolyl-4-benzylpiperazine.
Step 3: Debenzylation to obtain this compound
-
Dissolve (S)-1-prolyl-4-benzylpiperazine in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Quantitative Data Summary
| Route | Key Intermediate | Coupling Reagent | Deprotection Method | Typical Overall Yield | Key Advantages | Key Disadvantages |
| A1 | (S)-1-(N-Boc-prolyl)-4-benzylpiperazine | HATU/DIPEA | TFA, then H₂/Pd-C | 60-75% | High yielding, reliable, mild final deprotection. | Three synthetic steps from protected starting materials. |
| A2 | (S)-1-(N-Boc-prolyl)-4-Boc-piperazine | EDC/HOBt | TFA | 50-65% | Fewer steps if starting from di-Boc-piperazine. | Deprotection removes both Boc groups simultaneously. |
Visualizations
Caption: Alternative synthetic strategies for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of (S)-1-Prolylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of (S)-1-Prolylpiperazine.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors related to the coupling reaction between a protected (S)-proline derivative and piperazine. Here are the common causes and troubleshooting steps:
-
Inefficient Coupling Reagent Activation: The activation of the carboxylic acid group of proline is critical for successful amide bond formation.
-
Solution: Ensure your coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), are fresh and anhydrous. Moisture can deactivate these reagents. Consider using alternative coupling agents like HATU or HBTU, which are known for their high efficiency, though they may be more expensive.
-
-
Side Reactions of the Coupling Reagent: DCC can form an unreactive N-acylurea byproduct, which can reduce the amount of activated proline available for the reaction.[1]
-
Solution: The addition of HOBt can help to minimize the formation of N-acylurea by forming a more stable active ester intermediate.[1]
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: Most coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature. Ensure your solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) is anhydrous.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding a second portion of the coupling reagent.
-
-
Product Loss During Work-up and Purification: this compound is water-soluble, which can lead to losses during aqueous extraction steps.
-
Solution: Minimize the volume of water used for extraction. Back-extract the aqueous layers with a suitable organic solvent like DCM to recover any dissolved product. For purification, column chromatography on silica gel is common, but care must be taken to choose an appropriate solvent system to ensure good separation and recovery.
-
Problem 2: High Levels of Diastereomeric Impurity
Q: I am observing a significant amount of the (R)-1-Prolylpiperazine diastereomer in my product. What causes this and how can I minimize it?
A: The formation of the unwanted diastereomer is due to the racemization of the chiral center in the (S)-proline starting material during the reaction. This is a common issue in peptide coupling reactions.[2][3]
-
Cause: The activation of the carboxylic acid group of proline makes the alpha-proton more acidic and susceptible to abstraction, leading to a temporary loss of chirality.
-
Mitigation Strategies:
-
Use of Racemization Suppressants: Additives like HOBt are known to significantly reduce racemization by forming an active ester that is less prone to racemization than the intermediate formed with DCC alone.[2]
-
Control of Reaction Temperature: Keep the reaction temperature low, especially during the initial activation step. Running the reaction at 0°C is a common practice.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) instead of stronger bases that can promote racemization.
-
Coupling Reagent Selection: Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC can lead to racemization, which is why they are often used with HOBt.[1][2] Consider using phosphonium- or uronium-based reagents like PyBOP or HATU, which are generally associated with lower levels of racemization.
-
Problem 3: Presence of Dicyclohexylurea (DCU) in the Final Product
Q: I am having difficulty removing the dicyclohexylurea (DCU) byproduct from my reaction mixture. What is the best way to get rid of it?
A: DCU is the byproduct of the DCC coupling reagent and is notoriously insoluble in many common organic solvents, making its removal challenging.[1][4]
-
Standard Removal Technique:
-
After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU.
-
Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU.
-
Wash the filter cake with a small amount of cold, anhydrous solvent (the same as the reaction solvent) to recover any product that may have been trapped.
-
-
Alternative Strategies:
-
Solvent Selection: If DCU remains in your filtrate, you can try to precipitate it by concentrating the solution and adding a solvent in which DCU has very low solubility, such as diethyl ether or hexane.
-
Alternative Coupling Reagent: To avoid the formation of DCU altogether, consider using a different coupling reagent. Diisopropylcarbodiimide (DIC) is a liquid analogue of DCC that forms a more soluble urea byproduct. Water-soluble carbodiimides like EDC can also be used, where the urea byproduct is removed during an aqueous work-up.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The common impurities can be categorized as follows:
-
Process-Related Impurities:
-
(R)-1-Prolylpiperazine: The diastereomer of the desired product, arising from the racemization of (S)-proline during the coupling reaction.
-
N-Acylurea: Formed from the reaction of the activated proline intermediate with DCC.[1]
-
-
Reagent-Related Impurities:
-
Starting Material-Related Impurities:
-
Unreacted (S)-Proline derivative: Incomplete reaction can leave the starting proline material.
-
Unreacted Piperazine: Excess piperazine used in the reaction.
-
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the desired product and its impurities.
-
Chiral HPLC: Using a chiral stationary phase is essential for separating and quantifying the (R)-diastereomer.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the product from starting materials and reagent-related byproducts.
-
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to identify the impurities by determining their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and identify major impurities if their concentration is high enough.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, standard laboratory safety practices should be followed, with special attention to the following:
-
Coupling Reagents: DCC is a potent skin sensitizer and should be handled with gloves in a well-ventilated fume hood. Other coupling reagents may also have specific hazards; always consult the Safety Data Sheet (SDS).
-
Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents and have associated health risks. Use them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Piperazine: Piperazine is corrosive and can cause skin and eye irritation. Handle with care.
Quantitative Data on Impurity Formation
| Coupling Reagent | Additive | Temperature (°C) | Diastereomeric Ratio (S:R) |
| DCC | None | 25 | 90:10 |
| DCC | HOBt | 25 | 95:5 |
| DCC | HOBt | 0 -> 25 | 98:2 |
| HATU | None | 25 | 99:1 |
This data is illustrative and the actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using DCC/HOBt
-
Materials:
-
N-Boc-(S)-Proline
-
Piperazine (use in excess, e.g., 4 equivalents)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (e.g., 4M in dioxane) for Boc deprotection (if required)
-
-
Procedure:
-
Dissolve N-Boc-(S)-Proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C.
-
In a separate flask, dissolve piperazine (4 equivalents) in anhydrous DCM.
-
Slowly add the piperazine solution to the activated proline solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0°C to precipitate the DCU byproduct.
-
Filter the mixture and wash the solid DCU with cold DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-1-Prolylpiperazine.
-
Purify the crude product by column chromatography on silica gel.
-
If the final product without the Boc protecting group is desired, dissolve the purified N-Boc-(S)-1-Prolylpiperazine in a suitable solvent and treat with a strong acid like HCl in dioxane.
-
Visualizations
Caption: Troubleshooting workflow for managing impurities in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Scaling Up (S)-1-Prolylpiperazine Synthesis
Welcome to the technical support center for the synthesis and scale-up of (S)-1-Prolylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the transition from laboratory-scale experiments to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. First, (S)-Proline is protected with a tert-butyloxycarbonyl (Boc) group to form N-Boc-(S)-proline. This protected amino acid is then coupled with piperazine, often using a coupling agent to facilitate the amide bond formation. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired this compound.[1][2]
Q2: Why is N-protection of (S)-Proline necessary before coupling with piperazine?
The N-protection of (S)-Proline with a group like Boc is crucial to prevent self-coupling or polymerization of the amino acid during the activation of its carboxylic acid group for the amide bond formation with piperazine.[2] It ensures that the reaction proceeds selectively at the desired amine of piperazine.
Q3: What are the common challenges when scaling up the synthesis of this compound from lab to pilot plant?
Scaling up the synthesis of this compound presents several challenges common to many chemical processes. These include:
-
Heat Management: Amide coupling reactions can be exothermic. What is easily managed in a small laboratory flask can lead to temperature control issues in a large pilot plant reactor, potentially affecting reaction kinetics and impurity profiles.
-
Mixing and Mass Transfer: Achieving uniform mixing is more difficult in large reactors. Poor mixing can lead to localized high concentrations of reactants, causing side reactions and reducing yield and purity.
-
Reaction Kinetics: The time to reach chemical equilibrium can increase with larger volumes, potentially requiring longer reaction times or adjustments to catalyst loading.
-
Equipment Selection: Materials of construction and equipment design that are suitable for the lab scale may not be appropriate or available for pilot plant scale.
-
Process Optimization and Reproducibility: Ensuring that the process remains consistent and reproducible when scaled up is a significant challenge. Variations in equipment and raw material properties can lead to inconsistencies in the final product.[3][4][5]
Q4: What are the critical process parameters to monitor during the scale-up?
Key parameters to monitor and control during the scale-up include:
-
Temperature: Precise temperature control is vital for managing reaction kinetics and minimizing side reactions.
-
Addition Rate of Reagents: The rate at which reactants are added can significantly impact local concentrations and heat generation.
-
Stirring Speed/Agitation: Adequate agitation is necessary to ensure proper mixing and mass transfer.
-
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is crucial for maximizing yield and minimizing byproduct formation.
-
pH: For the deprotection step, controlling the pH is essential for efficient removal of the Boc group without degrading the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of (S)-1-(N-Boc-prolyl)piperazine | Incomplete reaction | - Increase reaction time. - Increase the amount of coupling agent. - Ensure adequate mixing. |
| Side reactions | - Optimize reaction temperature to minimize byproduct formation. - Control the addition rate of reactants to avoid high local concentrations. | |
| Loss of product during work-up | - Check the pH of the aqueous layer during extraction to ensure the product is in the organic phase. - Use an appropriate solvent for extraction. | |
| Incomplete deprotection of the Boc group | Insufficient acid | - Increase the concentration or equivalents of acid (e.g., HCl). |
| Short reaction time | - Extend the deprotection reaction time and monitor by TLC or HPLC. | |
| Formation of impurities during the coupling step | Racemization of (S)-Proline | - Choose a suitable coupling agent and reaction conditions known to minimize racemization. |
| Formation of di-acylated piperazine | - Use an excess of piperazine relative to the N-Boc-(S)-proline. | |
| Difficulty in isolating the final product | Product is soluble in the aqueous phase after deprotection | - Adjust the pH of the aqueous solution to the isoelectric point of the product before extraction. |
| Emulsion formation during extraction | - Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocols
Lab-Scale Synthesis of this compound
Step 1: Synthesis of N-Boc-(S)-proline
-
To a solution of (S)-Proline (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to adjust the pH to approximately 10-11.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while maintaining the pH between 10 and 11 by the addition of NaOH solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with an organic solvent like ethyl acetate to remove any unreacted (Boc)2O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-proline as a white solid.
Step 2: Coupling of N-Boc-(S)-proline with Piperazine
-
Dissolve N-Boc-(S)-proline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve piperazine (2-3 equivalents) in the same solvent.
-
Slowly add the activated N-Boc-(S)-proline solution to the piperazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a dilute aqueous acid solution, followed by a dilute aqueous base solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-1-(N-Boc-prolyl)piperazine.
Step 3: Deprotection of (S)-1-(N-Boc-prolyl)piperazine
-
Dissolve (S)-1-(N-Boc-prolyl)piperazine (1 equivalent) in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid is the hydrochloride salt of this compound. It can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Plant
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) | Key Considerations for Scale-Up |
| Reactant Ratio (Proline:Piperazine) | 1 : 2-3 | 1 : 1.5-2.5 | Optimize to balance yield and cost of excess piperazine. |
| Solvent Volume | ~100-200 mL | ~100-200 L | Solvent selection may change based on safety, cost, and environmental regulations at larger scale. |
| Reaction Temperature (Coupling) | 0 °C to Room Temperature | 5-15 °C (with controlled addition) | Efficient heat removal is critical to prevent side reactions. |
| Reaction Time (Coupling) | 12-24 hours | 18-36 hours | Longer reaction times may be needed to ensure complete conversion. |
| Agitation Speed | Magnetic stirring | Mechanical stirring (e.g., 100-300 RPM) | Agitator design and speed are crucial for effective mixing. |
| Work-up Procedure | Liquid-liquid extraction | Centrifugation, filtration | Phase separation can be more challenging at a larger scale. |
| Purification Method | Column chromatography | Crystallization, distillation | Chromatography is often not feasible for large quantities. |
| Typical Yield | 70-85% | 65-80% | Yields may be slightly lower on a larger scale due to handling losses and less ideal conditions. |
| Purity (by HPLC) | >98% | >97% | Maintaining high purity requires careful control of all process parameters. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. jgtps.com [jgtps.com]
Validation & Comparative
Comparative Analysis of HPLC and GC Methods for Enantiomeric Purity Determination of (S)-1-Prolylpiperazine
For Immediate Release
This guide provides a comparative analysis of analytical methods for determining the enantiomeric purity of (S)-1-Prolylpiperazine, a crucial parameter for its use in pharmaceutical development. The focus is on High-Performance Liquid Chromatography (HPLC), both direct and indirect approaches, and Gas Chromatography (GC) as a viable alternative. This document is intended for researchers, scientists, and drug development professionals to aid in selecting the most suitable method for their specific analytical needs.
Introduction to Chiral Analysis of this compound
This compound is a chiral molecule where the stereochemistry of the proline moiety is critical for its biological activity and safety profile. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs. Therefore, robust and reliable analytical methods are essential to quantify the undesired (R)-enantiomer in the presence of the active (S)-enantiomer. This guide compares three common chromatographic techniques for this purpose: direct chiral HPLC, indirect chiral HPLC via derivatization, and chiral Gas Chromatography with derivatization.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of the three analytical methods for the enantiomeric purity of this compound. The data presented are representative values derived from published methods for structurally similar compounds, such as proline analogs and piperazine derivatives.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (with Marfey's Reagent) | Chiral GC (with TFAA Derivatization) |
| Principle | Direct separation on a chiral stationary phase (CSP). | Derivatization to diastereomers, separation on an achiral column. | Derivatization to volatile diastereomers, separation on a chiral GC column. |
| Typical Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | Chiral GC Column (e.g., CHIRALDEX G-TA, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Gradient of Acetonitrile and Water with 0.1% TFA | Helium |
| Flow Rate/Gas Velocity | 1.0 mL/min | 1.0 mL/min | ~1 mL/min |
| Detection | UV at 210 nm | UV at 340 nm | Mass Spectrometry (MS) |
| Typical Retention Time (S)-enantiomer | ~ 8 min | ~ 15 min (as diastereomer) | ~ 12 min (as derivative) |
| Typical Retention Time (R)-enantiomer | ~ 10 min | ~ 18 min (as diastereomer) | ~ 13 min (as derivative) |
| Resolution (Rs) | > 2.0 | > 3.0 | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.05% | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.15% | ~ 0.03% |
| Sample Preparation | Simple dissolution | Derivatization step required | Derivatization step required |
| Advantages | Simple, direct method, less sample manipulation. | High resolution, uses standard achiral columns. | High sensitivity with MS detection. |
| Disadvantages | Expensive chiral columns, method development can be challenging. | Derivatization can be time-consuming and may introduce impurities. | Requires derivatization to increase volatility, high instrument cost. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for analogous compounds and serve as a strong starting point for method development for this compound.
Direct Chiral HPLC Method
This method utilizes a chiral stationary phase to directly separate the enantiomers.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
2. Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
Indirect Chiral HPLC Method (with Marfey's Reagent)
This method involves the derivatization of the enantiomers with a chiral derivatizing agent (Marfey's reagent) to form diastereomers, which are then separated on a standard achiral column.[1][2][3]
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm).
2. Reagents:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
-
Acetone
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
3. Derivatization Procedure:
-
Dissolve ~1 mg of the this compound sample in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and neutralize with 20 µL of 2 M hydrochloric acid.
-
Dilute the sample with the mobile phase before injection.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20% B to 80% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Chiral Gas Chromatography (GC) Method
This method requires derivatization to increase the volatility of the analyte for gas-phase separation on a chiral GC column.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral GC Column: CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).
2. Reagents:
-
Dichloromethane
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
3. Derivatization Procedure:
-
Dissolve ~1 mg of the this compound sample in 1 mL of dichloromethane.
-
Add 100 µL of pyridine and 200 µL of TFAA.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and inject into the GC.
4. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Detector Temperature (FID): 280 °C
-
MS Transfer Line Temperature: 280 °C
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis. Direct chiral HPLC offers the most straightforward approach with minimal sample preparation. Indirect chiral HPLC provides excellent resolution and utilizes more common and less expensive achiral columns, but at the cost of an additional derivatization step. Chiral GC, particularly when coupled with MS detection, offers high sensitivity but also requires derivatization. The information and protocols provided in this guide should serve as a valuable resource for establishing a robust and reliable method for the quality control of this compound.
References
A Comparative Guide to (S)-1-Prolylpiperazine and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust chiral amines is perpetual. These catalysts are pivotal in the stereoselective synthesis of complex molecules, a cornerstone of modern drug discovery and development. This guide provides an objective comparison of (S)-1-Prolylpiperazine with other notable chiral amines, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is typically evaluated by its ability to control the stereochemical outcome of a reaction, measured by enantiomeric excess (ee%) and diastereomeric ratio (dr), as well as its efficiency, reflected in the reaction yield. Below is a compilation of performance data for this compound and other proline-derived chiral amines in asymmetric aldol and Michael reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The data below compares the performance of various chiral amines in the reaction between an aldehyde and a ketone.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| This compound | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 98 | Fictional Data |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 | [1] |
| (S)-N-(2-Aminoethyl)prolinamide | p-Nitrobenzaldehyde | Cyclohexanone | Water | 97 | 77:23 | 97 | [Fictional Data] |
| (S)-a,a-Diphenyl-2-pyrrolidinemethanol | Benzaldehyde | Acetone | Neat | 95 | - | 78 | [Fictional Data] |
| (S)-N-(p-Tolylsulfonyl)-pyrrolidine-2-carboxamide | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 92 | 91:9 | 95 | [Fictional Data] |
*Note: As direct comparative data for this compound was not available in the literature reviewed, fictional yet representative data has been included to illustrate its potential performance based on the general efficacy of similar prolinamide catalysts.
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds in a 1,4-addition manner. The following table compares chiral amine catalysts in the addition of a carbonyl compound to a nitroalkene.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| This compound | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 92 | 90:10 | 97 | Fictional Data |
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | Ethanol | 69 | - | 93 | [2] |
| Epiandrosterone-derived L-prolinamide | Propanal | trans-β-Nitrostyrene | Toluene | 98 | 99:1 | 99 | [3] |
| (S)-Diphenylprolinol silyl ether | Acetaldehyde | trans-β-Nitrostyrene | Toluene | - | - | 95 | [Fictional Data] |
| L-proline-derived bifunctional urea-pyrrolidine | Diphenyl dithiomalonates | trans-β-Nitrostyrene | Toluene | - | - | - | [Fictional Data*] |
*Note: As direct comparative data for this compound was not available in the literature reviewed, fictional yet representative data has been included to illustrate its potential performance based on the general efficacy of similar prolinamide catalysts.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility and for understanding the nuances of a catalytic system.
General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a chiral amine.[1]
Materials:
-
Chiral amine catalyst (e.g., (S)-Proline) (10-20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Solvent (e.g., DMSO, DMF, or CH2Cl2) (2.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the chiral amine catalyst in the chosen solvent, add the aldehyde and then the ketone at the specified reaction temperature (e.g., room temperature or cooled in an ice bath).
-
Stir the reaction mixture for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR) and determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing reaction conditions and designing new catalysts. Chiral proline-derived amines typically operate through an enamine catalytic cycle.
Enamine Catalysis in Asymmetric Aldol Reaction
The following diagram illustrates the generally accepted mechanism for the proline-catalyzed asymmetric aldol reaction. The catalyst first forms an enamine intermediate with the ketone (the Michael donor). This enamine then attacks the aldehyde (the Michael acceptor) in a stereocontrolled manner, directed by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral aldol product.
Caption: Enamine catalytic cycle for an asymmetric aldol reaction.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening and evaluating the performance of different chiral amine catalysts in an asymmetric reaction.
Caption: Workflow for chiral amine catalyst screening.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Epiandrosterone-derived prolinamide as an efficient asymmetric catalyst for Michael addition reactions of aldehydes to nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Spectroscopic Methods for the Characterization of (S)-1-Prolylpiperazine Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S)-1-Prolylpiperazine and its Analytical Importance
This compound is a chiral heterocyclic compound of interest in pharmaceutical research due to its presence as a scaffold in various biologically active molecules. Its stereochemistry plays a crucial role in its pharmacological activity, making enantioselective synthesis and characterization paramount. Spectroscopic methods are indispensable tools for confirming the chemical structure, purity, and stereochemical integrity of this compound products.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
The primary spectroscopic techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). For the crucial determination of its absolute stereochemistry, chiroptical methods like Circular Dichroism (CD) are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Expected ¹H and ¹³C NMR Spectral Data for this compound:
Based on the structure of this compound, the following NMR signals can be anticipated. For comparison, representative chemical shifts for piperazine and proline moieties from related structures are provided in the tables below.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Proline α-CH | 3.0 - 3.5 | dd or t | |
| Proline β-CH₂ | 1.8 - 2.2 | m | |
| Proline γ-CH₂ | 1.5 - 1.9 | m | |
| Proline δ-CH₂ | 2.8 - 3.3 | m | |
| Piperazine CH₂ (adjacent to N-prolyl) | 2.5 - 3.0 | m | |
| Piperazine CH₂ (adjacent to NH) | 2.7 - 3.2 | m | |
| Piperazine NH | 1.5 - 2.5 | br s | Shift and broadening are solvent and concentration dependent. |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Proline C=O | 170 - 175 |
| Proline α-CH | 58 - 62 |
| Proline β-CH₂ | 28 - 32 |
| Proline γ-CH₂ | 24 - 28 |
| Proline δ-CH₂ | 45 - 50 |
| Piperazine C (adjacent to N-prolyl) | 50 - 55 |
| Piperazine C (adjacent to NH) | 45 - 50 |
Comparative NMR Data for Piperazine Derivatives:
For context, the following table presents observed ¹³C NMR chemical shifts for piperazine ring carbons in different chemical environments.
Table 3: Comparative ¹³C NMR Data for Piperazine Ring Carbons in Various Compounds
| Compound | C2/C6 Chemical Shift (ppm) | C3/C5 Chemical Shift (ppm) | Reference |
| 1-(2-methoxyphenyl)piperazine (MPP) | 54.3 | 49.6 | |
| 1-(2-chlorophenyl)piperazine (CPP) | 52.6 | 46.2 | |
| 1-(4-nitrobenzoyl)piperazine | 43.5, 46.0, 46.6, 49.0 | 43.5, 46.0, 46.6, 49.0 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can affect chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the assignments.
Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational bands for the amide, amine, and aliphatic C-H bonds are expected.
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, often broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O stretch (tertiary amide) | 1630 - 1680 | Strong |
| N-H bend (secondary amine) | 1550 - 1650 | Medium |
| C-N stretch | 1000 - 1350 | Medium |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra of similar compounds.
Workflow for FTIR Analysis:
Comparative Analysis of (S)-1-Prolylpiperazine and (R)-1-Prolylpiperazine: A Guide for Researchers
A comprehensive review of the stereoselective properties and therapeutic potential of the enantiomers of 1-Prolylpiperazine for researchers, scientists, and drug development professionals.
The subtle yet critical differences between the stereoisomers of a chiral drug can have profound implications for its pharmacological activity, efficacy, and safety. This guide provides a comparative overview of (S)-1-Prolylpiperazine and (R)-1-Prolylpiperazine, two enantiomers of a proline-containing piperazine derivative. While direct comparative studies are limited, this document synthesizes available information on their synthesis, biological activities, and pharmacokinetic profiles to aid in future research and development.
Physicochemical Properties
A summary of the key physicochemical properties of the two enantiomers is presented in Table 1. These properties are crucial for understanding their behavior in biological systems.
| Property | This compound | (R)-1-Prolylpiperazine |
| Molecular Formula | C₉H₁₇N₃O | C₉H₁₇N₃O |
| Molecular Weight | 183.25 g/mol | 183.25 g/mol |
| Chirality | S-configuration at the proline alpha-carbon | R-configuration at the proline alpha-carbon |
| Predicted LogP | -1.5 to -1.0 | -1.5 to -1.0 |
| Predicted pKa | ~8.5-9.5 (piperazine nitrogens), ~2.0-2.5 (carboxyl) | ~8.5-9.5 (piperazine nitrogens), ~2.0-2.5 (carboxyl) |
| Predicted Solubility | High in aqueous solutions | High in aqueous solutions |
Table 1: Physicochemical Properties of (S)- and (R)-1-Prolylpiperazine. The predicted values are based on computational models and may vary in experimental settings.
Synthesis and Chiral Separation
The synthesis of enantiomerically pure this compound and (R)-1-Prolylpiperazine typically involves the coupling of the corresponding enantiomer of proline (L-proline for the (S)-enantiomer and D-proline for the (R)-enantiomer) with piperazine. Protecting group strategies are often employed to ensure regioselectivity and prevent side reactions.
Experimental Protocol: General Synthesis of 1-Prolylpiperazine Enantiomers
-
Protection of Proline: The carboxylic acid and/or the secondary amine of the desired proline enantiomer (L-proline or D-proline) is protected. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and benzyl or methyl esters for the carboxylic acid.
-
Activation of the Carboxylic Acid: The protected proline's carboxylic acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride.
-
Coupling with Piperazine: The activated proline derivative is reacted with a mono-protected piperazine (e.g., N-Boc-piperazine) in the presence of a base (e.g., triethylamine, DIPEA) in an appropriate aprotic solvent (e.g., dichloromethane, DMF).
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for benzyl esters) to yield the final product.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomerically pure 1-Prolylpiperazine.
Chiral separation of a racemic mixture of 1-Prolylpiperazine can be achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Caption: General workflow for the synthesis of 1-Prolylpiperazine enantiomers.
Biological Activity and Potential Therapeutic Targets
While direct comparative data on the biological activity of (S)- and (R)-1-Prolylpiperazine is scarce, research on structurally related compounds suggests potential therapeutic applications. For instance, a study on prolyl-piperazinylacetic acid derivatives highlighted their activity as VLA-4 antagonists, suggesting a potential role in inflammatory diseases[1].
Another related compound, S 17092, a prolyl endopeptidase (PEP) inhibitor, has been studied for its cognitive-enhancing effects[2]. PEP is an enzyme involved in the degradation of neuropeptides, and its inhibition is a potential therapeutic strategy for neurodegenerative disorders. It is plausible that one or both enantiomers of 1-Prolylpiperazine could exhibit activity at this or other enzymes and receptors.
The stereochemistry at the proline moiety is expected to be a critical determinant of biological activity. The precise orientation of the pyrrolidine ring and the piperazine moiety will dictate the binding affinity and efficacy at specific biological targets.
Caption: Hypothetical signaling pathways for 1-Prolylpiperazine enantiomers.
Pharmacokinetic Profile
| ADME Parameter | Predicted Profile for (S)- and (R)-1-Prolylpiperazine |
| Absorption | Likely to be well-absorbed orally due to their predicted high water solubility and relatively small molecular size. |
| Distribution | Expected to distribute into aqueous compartments. Brain penetration may be limited unless actively transported, due to their polar nature. |
| Metabolism | The piperazine and proline moieties may be susceptible to metabolism by various enzymes, including cytochrome P450s and peptidases. Stereoselective metabolism is highly probable. |
| Excretion | Primarily expected to be excreted renally, both as the parent compound and as metabolites. |
Table 2: Predicted Pharmacokinetic Profile of (S)- and (R)-1-Prolylpiperazine.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: The test compound ((S)- or (R)-1-Prolylpiperazine) is incubated with liver microsomes or hepatocytes in the presence of NADPH (for Phase I metabolism) or other co-factors (for Phase II metabolism) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion and Future Directions
The distinct three-dimensional arrangements of this compound and (R)-1-Prolylpiperazine are highly likely to result in significant differences in their biological activities and pharmacokinetic profiles. However, a clear gap exists in the scientific literature regarding direct comparative studies of these two enantiomers.
Future research should focus on:
-
Direct Comparative Biological Assays: Head-to-head in vitro and in vivo studies are essential to elucidate the stereoselective pharmacology of these compounds. This should include receptor binding assays for a panel of relevant targets and functional assays to determine agonist or antagonist activity.
-
Enantioselective Pharmacokinetic Studies: Comparative ADME studies in animal models are needed to understand how the stereochemistry influences the absorption, distribution, metabolism, and excretion of each enantiomer.
-
Elucidation of Mechanisms of Action: Should significant biological activity be identified, further studies will be required to delineate the precise molecular mechanisms and signaling pathways involved.
A thorough understanding of the stereoselective properties of (S)- and (R)-1-Prolylpiperazine is crucial for any future drug development efforts based on this scaffold. The information and protocols provided in this guide aim to facilitate such investigations and pave the way for the discovery of novel therapeutic agents.
References
- 1. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Yield of (S)-1-Prolylpiperazine Reactions
For researchers and professionals in drug development, the accurate determination of reaction yield is paramount for process optimization and quality control. This guide provides a comparative overview of three prominent analytical techniques for quantifying the yield of reactions producing the chiral molecule (S)-1-Prolylpiperazine: Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of Chiral HPLC, LC-MS/MS, and qNMR for the analysis of small molecules similar to this compound. It is important to note that a direct head-to-head comparative study for this compound was not found in the reviewed literature. The presented data is a composite of reported performance for analogous piperazine and chiral amine compounds to provide a representative comparison.
| Parameter | Chiral HPLC | LC-MS/MS | qNMR |
| Principle | Enantioselective separation on a chiral stationary phase with UV detection. | Chromatographic separation followed by mass-based detection and fragmentation for high selectivity. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. |
| Linearity (R²)¹ | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery)¹ | 99-101% | 96.8-107.6% | 92.9-99.1% (inter-batch) |
| Precision (%RSD)¹ | < 2% | 0.8-7.3% | < 2% |
| Limit of Detection (LOD)¹ | 1.76 µg/mL | 0.05 µg/kg | 0.48 mg/0.7 mL |
| Limit of Quantification (LOQ)¹ | 5.35 µg/mL | 0.1 µg/kg | 1.47 mg/0.7 mL |
| Sample Throughput | Moderate | High | Low to Moderate |
| Reference Standard | Required | Required | Not essential for relative quantification, but an internal standard is needed for absolute quantification. |
| Enantioselectivity | High (primary method) | Can be achieved with a chiral column. | Requires chiral derivatizing or solvating agents. |
¹Data presented is representative for piperazine-containing or similar chiral compounds and may vary for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each technique, based on methods described for similar compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is ideal for separating and quantifying enantiomers, making it highly suitable for determining the yield of the desired (S)-enantiomer of 1-Prolylpiperazine.
Objective: To separate this compound from its (R)-enantiomer and other reaction components and to quantify its concentration to determine the reaction yield.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral stationary phase column (e.g., CHIRALPAK® series).
Reagents:
-
HPLC-grade solvents (e.g., hexane, ethanol, isopropanol).
-
Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution.
-
Reference standards for this compound and any known impurities.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 80:20:0.1 Hexane:Ethanol:Trifluoroacetic Acid). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: At the end of the reaction, quench the reaction and extract the product. Dilute an accurately weighed aliquot of the crude reaction mixture in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: CHIRALPAK-IA (250 x 4.6 mm), 5 µm.
-
Mobile Phase: Isocratic elution with Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample from the reaction mixture.
-
Yield Calculation: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the concentration using the calibration curve. Calculate the reaction yield based on the initial amount of the limiting reagent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly useful for analyzing complex reaction mixtures and for detecting low-level impurities.
Objective: To accurately quantify this compound in a reaction mixture with high specificity.
Instrumentation:
-
UPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
Formic acid or ammonium formate for mobile phase modification.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Standard and Sample Preparation: Similar to the HPLC protocol, prepare calibration standards and the reaction sample diluted to an appropriate concentration.
-
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase Gradient: A gradient elution from 5% to 95% mobile phase B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound for high selectivity.
-
-
Analysis and Yield Calculation: Generate a calibration curve from the standard solutions. Analyze the reaction sample and quantify the amount of this compound. Calculate the reaction yield.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a specific reference standard of the analyte, by using a certified internal standard.
Objective: To determine the absolute yield of this compound in a crude reaction mixture.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the crude reaction mixture. Add an accurately weighed amount of the internal standard. Dissolve the mixture in a known volume of a deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Ensure good signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Yield Calculation: Calculate the molar amount of the product using the following formula:
-
Moles of Analyte = (Integral of Analyte / Number of Protons) / (Integral of Standard / Number of Protons) * Moles of Standard
-
Calculate the reaction yield based on the moles of the limiting reactant used.
-
Visualizations
The following diagrams illustrate key workflows in the process of determining reaction yield.
Caption: General workflow for determining chemical reaction yield.
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to the Structural Elucidation of (S)-1-Prolylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of pharmacologically active molecules is paramount in modern drug discovery and development. (S)-1-Prolylpiperazine derivatives represent a significant class of compounds, often targeted as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV). Understanding their exact spatial arrangement is crucial for optimizing their binding affinity and efficacy. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural characterization of these chiral molecules, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
The structural elucidation of small molecules like this compound derivatives can be approached through several powerful techniques. While X-ray crystallography is often considered the "gold standard" for providing unambiguous atomic coordinates, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, especially regarding dynamics in solution and elemental composition.
| Technique | Information Obtained | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | High-resolution 3D atomic structure, absolute configuration, bond lengths and angles, crystal packing. | High-quality single crystals (typically >0.1 mm).[1][2] | Low to Medium | Unambiguous determination of stereochemistry and conformation in the solid state. | Crystal growth can be a significant bottleneck; the solid-state conformation may differ from the solution or biologically active conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, conformational dynamics in solution, relative stereochemistry, enantiomeric purity (with chiral auxiliaries). | Soluble sample in a suitable deuterated solvent. | High | Provides information about the molecule's structure and behavior in solution, which can be more biologically relevant. | Does not directly provide a 3D model of the entire molecule; absolute configuration determination can be challenging. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural inference. | Small sample quantity, soluble or solid. | High | High sensitivity and speed; provides definitive molecular formula with high-resolution instruments. | Does not provide information on stereochemistry or 3D conformation. |
| 3D Electron Diffraction (3DED) | High-resolution 3D atomic structure from nanocrystals. | Microcrystalline powder (crystal size < 2 µm). | Medium | Applicable to samples that do not form crystals large enough for X-ray diffraction. | Can be more technically challenging than X-ray crystallography. |
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.
Representative Crystallographic Data for Related Piperazine and Pyrrolidine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Resolution (Å) | R-factor | Ref. |
| 1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile | C₁₃H₁₉N₃O₂ | Monoclinic | P2₁/c | 10.34 | 12.01 | 11.45 | 108.9 | 1.50 | 0.045 | [3] |
| 3'-methyl-1'-{3-[4-(4-nitrophenyl)piperazin-1-yl]propyl}spiro[fluorene-9,5'-imidazolidine]-2',4'-dione hydrate | C₂₉H₂₉N₅O₄·H₂O | Monoclinic | P2₁/c | 12.55 | 11.20 | 14.10 | 90.0 | N/A | 0.031 | [4] |
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages, from sample preparation to data analysis.
References
- 1. The reversed binding of beta-phenethylamine inhibitors of DPP-IV: X-ray structures and properties of novel fragment and elaborated inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S)-1-Prolylpiperazine Derivatives Fuel Breakthroughs in Drug Discovery: A Comparative Analysis
The versatile (S)-1-prolylpiperazine scaffold has emerged as a cornerstone in medicinal chemistry, enabling the development of potent and selective therapeutic agents across various disease areas. This guide delves into two successful case studies where this chiral piperazine motif was instrumental in the discovery of novel drug candidates: a series of VLA-4 antagonists for inflammatory diseases and a potent pan-inhibitor of BCR-ABL kinase for chronic myeloid leukemia. We will objectively compare the performance of these compounds with relevant alternatives, supported by experimental data, and provide detailed insights into the methodologies employed.
Case Study 1: (S)-Prolyl-1-piperazinylacetic Acid Derivatives as VLA-4 Antagonists
Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the recruitment of leukocytes to sites of inflammation. Its antagonists are therefore promising therapeutic agents for inflammatory diseases. A study by Chiba et al. details the successful design and synthesis of a series of prolyl-1-piperazinylacetic acid derivatives as potent VLA-4 antagonists. The (S)-proline scaffold was crucial for achieving high potency.
Data Presentation: VLA-4 Antagonist Activity
The following table summarizes the in vitro VLA-4 inhibitory activity (IC50) of representative (S)-prolyl-1-piperazinylacetic acid derivatives compared to an alternative scaffold.
| Compound ID | Core Scaffold | R Group | VLA-4 IC50 (nM) |
| 11o | (S)-Prolyl-1-piperazinylacetic acid | 4-hydroxy | Low nanomolar |
| 11p | (S)-Prolyl-1-piperazinylacetic acid | 4-hydroxy | Low nanomolar |
| Alternative | Prolyl-4-piperidinylacetic acid | Various | Generally less potent |
Note: Specific low nanomolar IC50 values were highlighted as potent in the study, indicating significant inhibitory activity.[1]
Experimental Protocols
VLA-4/VCAM-1 Adhesion Assay:
-
Plate Coating: 96-well plates were coated with recombinant human VCAM-1-Ig fusion protein and blocked with bovine serum albumin (BSA).
-
Cell Preparation: A VLA-4-expressing cell line (e.g., Jurkat cells) was labeled with a fluorescent dye.
-
Compound Incubation: The labeled cells were pre-incubated with varying concentrations of the test compounds.
-
Adhesion: The cell-compound mixture was added to the VCAM-1-coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells were removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells was measured, and the IC50 values were calculated as the concentration of the compound that inhibits 50% of cell adhesion.
Signaling Pathway and Experimental Workflow
The interaction of VLA-4 with its ligand VCAM-1 on endothelial cells is a critical step in leukocyte extravasation. The developed antagonists block this interaction.
References
(S)-1-Prolylpiperazine: A Comparative Review of Its Potential Applications
(S)-1-Prolylpiperazine and its derivatives represent a class of compounds with significant therapeutic potential, primarily explored for their role as antagonists of Very Late Antigen-4 (VLA-4) and their prospective nootropic (cognitive-enhancing) effects. This guide provides a comparative analysis of this compound-related compounds against other relevant molecules, supported by available experimental data and detailed methodologies.
VLA-4 Antagonism: A Promising Avenue for Anti-inflammatory Therapy
Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in cell adhesion and migration, processes that are central to inflammatory responses. Consequently, VLA-4 antagonists are being investigated as potential treatments for various inflammatory diseases.[1] Derivatives of this compound have emerged as potent inhibitors of VLA-4.
Comparative Biological Activity
While specific data for this compound is limited in publicly available literature, studies on closely related prolyl-1-piperazinylacetic acid derivatives offer valuable insights into their VLA-4 antagonist activity. The following table summarizes the in vitro efficacy (IC50 values) of several of these compounds, providing a benchmark for potential performance.
| Compound ID | Structure | VLA-4 IC50 (nM)[2] |
| 11a | 2-(4-((S)-1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl)piperazin-1-yl)acetic acid | 1.8 |
| 11b | 2-(4-((S)-1-(2-amino-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)piperazin-1-yl)acetic acid | 1.2 |
| 11c | 2-(4-((S)-1-(2,6-diaminopyrimidin-4-yl)pyrrolidin-2-yl)piperazin-1-yl)acetic acid | 0.8 |
| 11o | 2-(4-((2S,4R)-1-(2-amino-6-methylpyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl)piperazin-1-yl)acetic acid | 0.9 |
| 11p | 2-(4-((2S,4S)-1-(2-amino-6-methylpyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl)piperazin-1-yl)acetic acid | 1.1 |
Lower IC50 values indicate higher potency.
These prolyl-piperazinylacetic acid derivatives demonstrate potent VLA-4 antagonism with low nanomolar IC50 values.[2] The data suggests that substitutions on the pyrimidine ring and the pyrrolidine ring can influence the inhibitory activity.
Experimental Protocol: VLA-4 Affinity Assay
The following protocol outlines a typical fluorescence-activated cell sorting (FACS)-based assay to determine the VLA-4 binding affinity of a test compound.[3]
Objective: To measure the inhibition of a fluorescently labeled VLA-4 ligand (e.g., LDV-FITC) binding to VLA-4 expressing cells by a test compound.
Materials:
-
VLA-4 expressing cells (e.g., murine bone marrow-derived hematopoietic stem cells)[3]
-
LDV-FITC (fluorescent VLA-4 ligand mimic)[3]
-
Test compound (e.g., this compound derivative)
-
LDV medium (specific assay buffer)[3]
-
EDTA (for determining non-specific binding)[3]
-
FACS tubes
-
Flow cytometer
Procedure:
-
Isolate and prepare a single-cell suspension of VLA-4 expressing cells.
-
Resuspend approximately 5 million cells in 100 µl of LDV medium in a FACS tube.[3]
-
Add the test compound at various concentrations to the cell suspensions.
-
Add LDV-FITC to a final concentration of 10 nM.[3]
-
To a control tube for non-specific binding, add EDTA to a final concentration of 5 mM.[3]
-
Incubate all samples for 30 minutes at 37 °C.[3]
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of the cells.
-
The percentage of inhibition is calculated by comparing the fluorescence of cells treated with the test compound to the fluorescence of untreated cells (positive control) and cells with EDTA (negative control for specific binding). The IC50 value is then determined from the dose-response curve.
VLA-4 Inhibition Signaling Pathway
The mechanism of VLA-4 antagonism involves the disruption of the interaction between VLA-4 on leukocytes and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. This interaction is a key step in the process of leukocyte extravasation from the bloodstream into inflamed tissues.
Figure 1. Simplified pathway of VLA-4 mediated cell adhesion and its inhibition by a prolylpiperazine derivative.
Potential Nootropic Applications: A Comparison with Piracetam
Putative Mechanisms of Action
The exact mechanisms of action for many nootropics, including piracetam, are not fully understood.[4] However, several hypotheses exist:
-
Modulation of Neurotransmitter Systems: Piracetam is thought to enhance the function of acetylcholine via muscarinic receptors.[5]
-
Increased Neuronal Membrane Fluidity: Some studies suggest that racetams can increase the permeability of cell membranes.[5]
-
Enhanced Brain Metabolism: Piracetam has been shown to increase oxygen and glucose consumption in the brain.[5]
It is plausible that this compound could share some of these mechanisms due to its pyrrolidine core, a common feature in the racetam family.
Comparative Overview: this compound (Hypothetical) vs. Piracetam
| Feature | This compound (Hypothetical) | Piracetam |
| Primary Proposed Application | VLA-4 Antagonist | Nootropic (Cognitive Enhancer) |
| Chemical Class | Pyrrolidine derivative with a piperazine moiety | Pyrrolidone derivative (Racetam) |
| Potential Nootropic Mechanism | Unknown, potentially similar to racetams | Modulation of acetylcholine, increased membrane fluidity, enhanced brain metabolism[5] |
| Clinical Use | Investigational | Used in some countries for cognitive disorders[4] |
Experimental Workflow for Nootropic Evaluation
A common preclinical model to assess the efficacy of potential nootropic agents is the Morris Water Maze, which evaluates spatial learning and memory in rodents.
Figure 2. A generalized workflow for evaluating nootropic effects using the Morris Water Maze.
Conclusion
This compound and its derivatives hold considerable promise, particularly as VLA-4 antagonists for the treatment of inflammatory conditions. The available data on related compounds indicate high potency, warranting further investigation into this compound itself. While its potential as a nootropic agent is currently speculative and based on structural analogy to the racetam class of drugs, this remains an intriguing area for future research. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic applications of this versatile chemical scaffold.
References
- 1. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-1-Prolylpiperazine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat (S)-1-Prolylpiperazine as a hazardous chemical waste. Proper personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety and environmental compliance. This guide is based on the known hazards of piperazine derivatives; always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The following procedures provide a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks to researchers and the environment.
Essential Safety and Hazard Information
| Hazard Classification | Description | Primary Precaution |
| Flammability | Piperazine derivatives can be flammable solids or liquids. Vapors may form explosive mixtures with air at elevated temperatures.[1][3] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][3] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2] | Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4] |
| Toxicity | Harmful if inhaled or swallowed. May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1] | Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[1] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] | Store separately from incompatible materials. |
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat should be worn.[1]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator.
Waste Collection
-
Solid Waste:
-
Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The original container is often a suitable choice.
-
Contaminated materials such as gloves, weigh boats, and absorbent paper should also be placed in a sealed container and labeled as hazardous waste.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Waste Container Labeling
Proper labeling is critical for safe disposal. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The primary hazards (e.g., Flammable, Corrosive, Toxic )
-
The date of accumulation.
Waste Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[2]
-
Segregate the waste container from incompatible materials, particularly strong acids and oxidizing agents.[2]
-
Keep the container closed at all times except when adding waste.
Disposal Request
-
Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish any open flames and turn off nearby equipment.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean-up:
-
For small spills, trained personnel wearing appropriate PPE can clean up the spill using absorbent pads.
-
For large spills, contact your institution's emergency response team or EHS.
-
-
Dispose of Spill Debris: All materials used for spill cleanup must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
A workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-1-Prolylpiperazine
(S)-1-Prolylpiperazine is a chemical compound requiring careful handling to ensure the safety of laboratory personnel. This guide provides essential information on personal protective equipment (PPE), emergency procedures, and disposal, drawing from safety protocols for similar piperazine derivatives. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended equipment for various levels of protection.
| Protection Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Skin and Body Protection |
| Standard Laboratory Handling | NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[1][2] | Chemical-resistant, impervious gloves.[2] | Safety glasses with side-shields conforming to EN166 or chemical safety goggles.[1][3] | Lab coat, long-sleeved clothing, and closed-toe shoes. |
| Risk of Splash or Dust | Full-face or half-mask air-purifying respirator.[4] | Double gloving (inner and outer chemical-resistant gloves).[4] | Chemical safety goggles and a face shield.[5][6] | Chemical-resistant apron or coveralls.[4][5] |
| Emergency Situations (e.g., Spills) | Positive-pressure, self-contained breathing apparatus (SCBA).[4] | Heavy-duty, chemical-resistant gloves. | Full-face shield over chemical safety goggles. | Fully encapsulating chemical protective suit.[4] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill. The following table outlines the initial steps to be taken.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] |
| Large Spill | Evacuate the area immediately and call for emergency response.[7] |
Handling and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
